Unveiling Shishijimicin A: A Technical Guide to its Discovery and Isolation from Didemnum proliferum
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Shishijimicin A, a potent enediyne antit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Shishijimicin A, a potent enediyne antitumor antibiotic sourced from the marine ascidian Didemnum proliferum. This document details the experimental protocols for its extraction and purification, presents its significant cytotoxic activity, and illustrates its mechanism of action.
Discovery
Shishijimicin A was first reported in 2003 by Oku, Matsunaga, and Fusetani, who isolated it along with its congeners, Shishijimicins B and C, from the marine tunicate Didemnum proliferum.[1] This discovery highlighted a novel member of the enediyne class of natural products, known for their exceptionally potent cytotoxic properties.[1][2] The structure of Shishijimicin A is characterized by a unique β-carboline-bearing disaccharide moiety attached to a calicheamicinone-like enediyne core.[1]
Isolation from Didemnum proliferum
The isolation of Shishijimicin A from its natural source is a multi-step process involving solvent extraction and a series of chromatographic separations. The following protocol is based on the initial discovery and subsequent studies.
Experimental Protocol: Isolation of Shishijimicin A
1. Collection and Extraction:
Specimens of Didemnum proliferum are collected from their marine habitat.
The resulting crude extract is then partitioned between different immiscible solvents, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. The cytotoxic activity is typically concentrated in the organic layer.
2. Chromatographic Purification:
Silica (B1680970) Gel Chromatography: The active organic extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane, EtOAc, and MeOH) to yield several fractions.
ODS HPLC: Fractions exhibiting the highest cytotoxic activity are further purified using reverse-phase high-performance liquid chromatography (HPLC) on an octadecyl-silanized (ODS) column. A typical mobile phase would be a gradient of acetonitrile (B52724) (MeCN) in water.
Final Purification: Multiple rounds of ODS HPLC are often necessary to isolate the pure Shishijimicin A.
The overall workflow for the isolation and purification of Shishijimicin A is depicted in the following diagram.
Isolation workflow for Shishijimicin A.
Structural Elucidation
The chemical structure of Shishijimicin A was determined through extensive spectroscopic analysis. High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established its molecular formula as C46H52N4O12S4. The detailed connectivity and stereochemistry were elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including techniques such as COSY, HMQC, and HMBC.
Biological Activity
Shishijimicin A exhibits extraordinary cytotoxic potency against various cancer cell lines. The initial study reported its activity against HeLa cells, demonstrating its potential as an anticancer agent.[1]
Similar to other enediyne antibiotics, the potent cytotoxicity of Shishijimicin A is attributed to its ability to induce DNA damage. The enediyne core of the molecule undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death. The β-carboline moiety of Shishijimicin A is thought to act as a DNA intercalator, guiding the enediyne "warhead" to its target.[2]
The proposed mechanism of DNA cleavage by Shishijimicin A is illustrated below.
Mechanism of DNA cleavage by Shishijimicin A.
Conclusion
Shishijimicin A, isolated from the marine ascidian Didemnum proliferum, represents a highly potent member of the enediyne class of antitumor antibiotics. Its discovery and the elucidation of its structure and mechanism of action have opened avenues for further research into its potential as a therapeutic agent. The scarcity of this natural product has spurred efforts in its total synthesis, which will be crucial for detailed biological investigations and the development of analog-based drug discovery programs.[4][5] The exceptional cytotoxicity of Shishijimicin A underscores the importance of marine natural products as a source of novel drug leads.
An In-depth Technical Guide to the DNA Cleavage Mechanism of Shishijimicin A
For Researchers, Scientists, and Drug Development Professionals Abstract Shishijimicin A, a potent enediyne antibiotic, exhibits extraordinary cytotoxicity against cancer cell lines. Its mechanism of action is centered o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shishijimicin A, a potent enediyne antibiotic, exhibits extraordinary cytotoxicity against cancer cell lines. Its mechanism of action is centered on its ability to induce sequence-specific cleavage of double-stranded DNA. This technical guide provides a comprehensive overview of the molecular interactions and reactions that govern the DNA-damaging effects of Shishijimicin A. It details the binding of the molecule to the DNA minor groove, the critical role of its β-carboline moiety, and the subsequent activation cascade leading to DNA strand scission. This document also provides detailed experimental protocols for key assays and presents available quantitative data to facilitate further research and drug development efforts.
Introduction
Shishijimicin A is a member of the enediyne family of natural products, a class of compounds renowned for their potent antitumor activity.[1] The enediyne core, a nine- or ten-membered ring containing a Z-double bond and two acetylenic groups, is the pharmacophore responsible for their remarkable biological activity. The mechanism of action of enediynes involves a fascinating chemical transformation known as the Bergman cyclization, which generates a highly reactive diradical species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks.[2][3][4] Shishijimicin A's potent cytotoxicity, with IC50 values in the picomolar range against cell lines like HeLa, underscores its potential as a powerful anticancer agent.[1] Understanding the precise mechanism of its interaction with DNA is crucial for its development as a therapeutic, potentially as a payload in antibody-drug conjugates (ADCs).
Mechanism of Action: DNA Binding and Cleavage
The DNA cleavage process initiated by Shishijimicin A can be dissected into two critical phases: the initial binding to the DNA duplex and the subsequent chemical reactions that lead to strand scission.
DNA Binding: Minor Groove Recognition and Intercalation
Shishijimicin A initiates its interaction with DNA by binding to the minor groove of the double helix.[2][3] This binding is a crucial first step that positions the reactive enediyne core in close proximity to the DNA backbone. The specificity of this interaction is thought to be influenced by the unique shape and electrostatic potential of the minor groove in certain DNA sequences.
A key structural feature of Shishijimicin A is its β-carboline moiety.[2][3] This planar aromatic system plays a vital role in stabilizing the drug-DNA complex through intercalation, where it inserts itself between the DNA base pairs.[2][3] This intercalative binding further anchors the molecule to the DNA, enhancing the efficiency of the subsequent cleavage reaction.
Figure 1: Shishijimicin A binding to DNA.
Activation and DNA Cleavage: The Bergman Cyclization Cascade
Once bound to DNA, the enediyne core of Shishijimicin A must be activated to unleash its DNA-cleaving potential. This activation is triggered by the presence of thiols, such as glutathione, which are abundant in the intracellular environment.[2][3] The thiol attacks the trisulfide group of Shishijimicin A, initiating a cascade of reactions that ultimately lead to the Bergman cyclization.[2][3]
The Bergman cyclization is a pericyclic reaction that converts the enediyne core into a highly reactive 1,4-benzenoid diradical.[2][3] This diradical is a potent hydrogen-abstracting species. Positioned in the minor groove, it readily abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands. This hydrogen abstraction leads to the formation of DNA radicals, which then undergo further reactions, ultimately resulting in single-strand and double-strand breaks in the DNA. The generation of double-strand breaks is considered to be the primary reason for the high cytotoxicity of enediyne antibiotics.[3]
Figure 2: DNA cleavage pathway of Shishijimicin A.
Quantitative Data
Table 1: Cytotoxicity of Shishijimicin A against HeLa Cancer Cells
Quantitative analysis of DNA cleavage can be performed by densitometric analysis of agarose (B213101) gel bands corresponding to supercoiled (Form I), nicked (Form II), and linear (Form III) plasmid DNA. The percentage of each form is calculated as a function of Shishijimicin A concentration.
Shishijimicin A Conc. (nM)
% Supercoiled (Form I)
% Nicked (Form II)
% Linear (Form III)
0
100
0
0
Data to be determined experimentally
Data to be determined experimentally
Data to be determined experimentally
Experimental Protocols
Supercoiled DNA Cleavage Assay
This assay is used to visualize and quantify the cleavage of plasmid DNA by Shishijimicin A.
Materials:
Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL in TE buffer.
Shishijimicin A stock solution in DMSO.
10x Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 M NaCl).
Thiol activator: Glutathione (GSH) stock solution (e.g., 10 mM in water).
6x DNA Loading Dye.
Agarose.
1x TAE or TBE buffer.
DNA stain (e.g., Ethidium Bromide or SYBR Safe).
Nuclease-free water.
Procedure:
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.
In a microcentrifuge tube, prepare the reaction mixture (final volume of 20 µL):
2 µL of 10x Reaction Buffer.
1 µL of supercoiled plasmid DNA (0.5 µg).
Varying concentrations of Shishijimicin A (diluted from stock).
Nuclease-free water to bring the volume to 18 µL.
Initiate the reaction by adding 2 µL of the thiol activator (e.g., 10 mM GSH to a final concentration of 1 mM).
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
Stop the reaction by adding 4 µL of 6x DNA Loading Dye.
Load the entire sample into a well of the prepared agarose gel.
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
Visualize the DNA bands under UV light and capture an image.
Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software.
Figure 3: Workflow for the supercoiled DNA cleavage assay.
UV-Visible Spectroscopic DNA Binding Assay
This assay is used to determine the binding affinity of Shishijimicin A to DNA.
Materials:
Calf Thymus DNA (ctDNA) stock solution of known concentration in buffer (e.g., Tris-HCl, pH 7.4).
Shishijimicin A stock solution in a suitable solvent (e.g., DMSO).
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).
Quartz cuvettes (1 cm path length).
UV-Visible Spectrophotometer.
Procedure:
Prepare a solution of Shishijimicin A of a fixed concentration in the binding buffer.
Record the UV-Vis spectrum of the Shishijimicin A solution (typically from 200-500 nm).
Perform a titration by making sequential additions of the ctDNA stock solution to the Shishijimicin A solution in the cuvette.
After each addition of ctDNA, mix thoroughly and allow the solution to equilibrate for a few minutes.
Record the UV-Vis spectrum after each addition.
Monitor the changes in absorbance at the wavelength of maximum absorbance (λmax) of Shishijimicin A.
Correct the absorbance values for the dilution effect.
Plot the change in absorbance (ΔA) versus the concentration of DNA.
The binding constant (Kb) can be calculated by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.
Conclusion
Shishijimicin A represents a highly potent DNA-damaging agent with a well-defined mechanism of action. Its ability to bind to the minor groove of DNA and, upon activation, generate a diradical species that induces double-strand breaks, forms the basis of its profound cytotoxicity. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate details of its interaction with DNA and to explore its potential in the development of novel anticancer therapies. Further studies to elucidate its sequence specificity and to expand the cytotoxicity profile across a broader range of cancer cell lines will be invaluable for its future clinical translation.
Shishijimicin A: A Technical Guide to its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals Executive Summary Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum.[1][2] As a member of the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the ascidian Didemnum proliferum.[1][2] As a member of the 10-membered ring enediyne family, which also includes notable agents like calicheamicin (B1180863) and esperamicin, Shishijimicin A exhibits extraordinary cytotoxicity against a variety of cancer cell lines.[1] Its mechanism of action is centered on its ability to induce double-stranded DNA breaks, which subsequently triggers the cellular DNA damage response and apoptotic pathways. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity of Shishijimicin A, including its mechanism of action, available cytotoxicity data, detailed experimental protocols for its evaluation, and a visual representation of the signaling cascades it initiates.
Biological Activity and Mechanism of Action
The potent biological activity of Shishijimicin A stems from its unique chemical structure, featuring an enediyne core. This core is capable of undergoing a thiol-activated Bergman cycloaromatization to form a highly reactive 1,4-benzenoid diradical.[3] This diradical is responsible for the DNA-cleaving properties of the molecule.
The mechanism unfolds as follows:
DNA Binding: Shishijimicin A binds to the minor groove of double-stranded DNA (dsDNA).[3] Its β-carboline moiety is thought to play a role in this binding through intercalation.[3]
Activation: The trisulfide group in Shishijimicin A is reductively cleaved by intracellular reducing agents like glutathione, which activates the enediyne core.
DNA Cleavage: The activated enediyne undergoes Bergman cycloaromatization, generating a diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA. This leads to the formation of double-stranded breaks in the DNA.[3]
Cellular Response: The induced DNA damage triggers the cell's DNA Damage Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.
This high efficiency of DNA cleavage, with low sequence selectivity, is believed to be the basis for Shishijimicin A's exceptional cytotoxicity.[3]
Note: The scarcity of comprehensive public data highlights the specialized nature of this compound, which is primarily explored in the context of antibody-drug conjugates (ADCs) due to its high potency.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxicity and biological activity of Shishijimicin A.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial enzymes.[4][5]
Protocol:
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
Compound Treatment: Treat the cells with a serial dilution of Shishijimicin A and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[4]
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[4]
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Protocol:
Cell Treatment: Treat cells with Shishijimicin A for a desired time period.
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[6][9]
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[6][9]
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[3][10][11]
Protocol:
Cell Treatment: Treat cells with Shishijimicin A for the desired duration.
Cell Harvesting: Collect and wash the cells with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C for at least 2 hours.[12]
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
Shishijimicin A's induction of DNA damage activates a complex network of signaling pathways. Below are graphical representations of these key pathways.
Shishijimicin A Mechanism of Action Workflow
Caption: Workflow of Shishijimicin A's mechanism of action.
DNA Damage Response and Apoptosis Induction Pathway
An In-depth Technical Guide to the Biosynthesis of Enediyne Antibiotics
Audience: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the biosynthetic pathways of enediyne antibiotics, a class of exceptionally potent natural products wi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biosynthetic pathways of enediyne antibiotics, a class of exceptionally potent natural products with significant antitumor activity. We will delve into the intricate enzymatic machinery responsible for constructing the defining enediyne "warhead," the biosynthesis of diverse peripheral moieties, and the final assembly of these complex molecules. A special focus is placed on the proposed biosynthetic logic for Shishijimicin A, a marine-derived enediyne featuring a unique β-carboline moiety. This document integrates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for professionals in the field.
The Convergent Biosynthetic Strategy of Enediyne Antibiotics
The biosynthesis of enediyne antibiotics is a fascinating example of molecular convergence, where complex building blocks are synthesized through independent pathways before their final assembly.[1] The molecular architecture of an enediyne chromophore can generally be dissected into two principal components: the highly conserved enediyne core and a variety of peripheral moieties, which often include unusual sugars and aromatic groups.[1][2] These peripheral units play crucial roles in stabilizing the reactive core, guiding the molecule to its DNA target, and modulating its overall biological activity.
The general strategy involves:
Formation of the Enediyne Core: An iterative Type I polyketide synthase (PKS) generates a linear polyene intermediate, which undergoes a series of complex enzymatic transformations including oxidation, cyclization, and the introduction of triple bonds to form the characteristic 9- or 10-membered ring.
Synthesis of Peripheral Moieties: Dedicated sub-pathways produce the various sugar and aromatic side chains. These pathways often begin from primary metabolites like glucose-1-phosphate, chorismate, or amino acids.[2]
Assembly and Tailoring: Glycosyltransferases and other tailoring enzymes attach the peripheral moieties to the enediyne core, followed by final modifications to yield the mature antibiotic.[1]
This modular strategy is reflected in the organization of their biosynthetic gene clusters (BGCs), which typically contain a conserved "minimal enediyne PKS gene cassette" alongside a variable collection of genes for tailoring enzymes and the synthesis of peripheral groups.
Biosynthesis of the Enediyne Core: A Universal Pathway
The hallmark of all enediyne antibiotics is the carbocyclic core containing a 1,5-diyne-3-ene motif. Its biosynthesis is initiated by a highly unusual, iterative Type I Polyketide Synthase known as PKSE.[1]
The Role of the Enediyne Polyketide Synthase (PKSE)
The PKSE is a multifunctional enzyme responsible for constructing the carbon backbone of the enediyne core from simple acetate (B1210297) units (via malonyl-CoA).[3] Unlike modular PKSs, the enediyne PKSE uses its catalytic domains iteratively. Key features of the PKSE include:
Domain Architecture: It contains a ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and a C-terminal phosphopantetheinyl transferase (PPTase) domain.[3]
Self-Phosphopantetheinylation: The integrated PPTase domain is a unique feature, allowing the PKSE to activate its own ACP domain by attaching a 4'-phosphopantetheine (B1211885) arm from Coenzyme A. This self-sufficiency is a departure from most PKS systems that rely on a separate, discrete PPTase.[3]
The Linear Polyene Intermediate
Through iterative cycles of decarboxylative condensation, ketoreduction, and dehydration, the PKSE synthesizes a fully reduced polyene chain. Co-expression of the PKSE (e.g., SgcE from the C-1027 cluster) with its cognate thioesterase (TE) in a heterologous host like E. coli leads to the release and isolation of the first discrete intermediate, 1,3,5,7,9,11,13-pentadecaheptaene .[3][4] This C15 linear polyene is considered a universal precursor for both 9- and 10-membered enediyne cores.[3]
Post-PKS Modifications: The Path to Cyclization
The transformation of the linear heptaene into the cyclic enediyne warhead is the most enigmatic part of the biosynthesis and involves a cascade of oxidative reactions catalyzed by a suite of conserved enzymes encoded within the minimal PKS cassette. Recent studies have shed light on this process, identifying a diiodinated trienetetrayne as a key, universal biosynthetic intermediate for all known enediyne families.[5] This discovery suggests that cryptic iodination is a fundamental step in the pathway. The subsequent steps, catalyzed by enzymes of largely unknown function, are believed to orchestrate the remarkable cyclization and formation of the enediyne moiety.
Biosynthesis of Peripheral Moieties: The Case of C-1027
The well-studied biosynthesis of C-1027 provides excellent models for the construction of the peripheral moieties that adorn the enediyne core.[1][6]
The benzoxazolinate moiety of C-1027, which is critical for DNA binding, originates from the primary metabolite chorismate.[2] This transformation represents a new branch of the shikimate pathway and is catalyzed by the sequential action of two enzymes from the C-1027 (sgc) gene cluster:
SgcD: A 2-amino-2-deoxyisochorismate (ADIC) synthase that converts chorismate to ADIC.
SgcG: An iron-sulfur, FMN-dependent dehydrogenase that oxidizes ADIC to 3-enolpyruvoylanthranilate (OPA).[2]
Further enzymatic steps are required to convert OPA into the final benzoxazolinate structure.
The β-Amino Acid Moiety from L-Tyrosine
C-1027 also contains an unusual (S)-β-tyrosine derivative. Its biosynthesis begins with L-tyrosine, which is converted to (S)-β-tyrosine by an unprecedented aminomutase, SgcC4 .[1] This enzyme utilizes a 4-methylideneimidazole-5-one (MIO) cofactor at its active site.[7][8] The (S)-β-tyrosine intermediate is then further processed by other enzymes in the cluster, including hydroxylases and a halogenase, to generate the final chlorinated and dihydroxylated moiety.[1]
Proposed Biosynthetic Pathway for Shishijimicin A
Shishijimicin A is a highly potent 10-membered enediyne isolated from the ascidian Didemnum proliferum.[9] Its structure features a calicheamicinone (B156449) aglycone, a methyl trisulfide trigger group, and a unique disaccharide containing a β-carboline.[10][11] While its biosynthetic gene cluster has not been reported, a plausible pathway can be proposed based on its structural components and knowledge from related enediyne pathways.
Enediyne Core Formation: The calicheamicinone core is likely synthesized via the conserved PKSE pathway, starting from the C15 polyene intermediate, similar to other 10-membered enediynes like calicheamicin.
Trisulfide Trigger Formation: The allylic methyl trisulfide, a key feature for triggering the Bergman cyclization, is assembled by dedicated sulfur-inserting enzymes, which are found in other 10-membered enediyne gene clusters.
β-Carboline Disaccharide Biosynthesis: This unique moiety is the most distinctive feature of Shishijimicin A. Its biosynthesis likely proceeds as follows:
β-Carboline Formation: The β-carboline scaffold is typically formed via a Pictet-Spengler reaction between a tryptophan derivative (e.g., tryptamine) and an aldehyde.[12] In this case, the aldehyde is likely derived from one of the sugar units. An enzyme homologous to known Pictet-Spenglerases, such as McbB, would catalyze this key cyclization.[13]
Disaccharide Assembly: The two sugar units are likely synthesized from a primary metabolite like glucose-1-phosphate, undergoing modifications (e.g., deoxygenation, amination) by dedicated enzymes before being linked together by a glycosyltransferase.
Conjugation: The fully formed β-carboline and the disaccharide are likely joined together, although the precise order of events (Pictet-Spengler reaction before or after glycosidic bond formation) is unknown.
Final Assembly: A series of glycosyltransferases attach the fully formed β-carboline disaccharide and the other sugar moieties to the calicheamicinone core to complete the biosynthesis of Shishijimicin A.
Quantitative Data
Quantitative analysis of enediyne biosynthesis provides crucial insights into enzyme efficiency and production capabilities.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in the C-1027 Pathway
Elucidating enediyne biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques.
Protocol 1: Gene Knockout in Streptomyces via PCR-Targeting
This protocol describes the generation of a targeted gene deletion mutant in a Streptomyces strain to investigate gene function.
Construct the Disruption Cassette:
Design primers to amplify an antibiotic resistance gene (e.g., apramycin (B1230331) resistance, aac(3)IV) flanked by Flp recognition target (FRT) sites.
To the 5' ends of these primers, add 39-nucleotide homology extensions corresponding to the regions immediately upstream and downstream of the target gene to be deleted.
Perform PCR using a template plasmid containing the FRT-flanked resistance gene.
Prepare the Targeting Substrate:
Isolate a cosmid or fosmid containing the target gene and its flanking regions from a genomic library of the producer strain.
Introduce the cosmid into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).
Electroporate the linear PCR product (disruption cassette) from Step 1 into the competent E. coli strain. The λ-Red system will mediate homologous recombination, replacing the target gene on the cosmid with the disruption cassette.
Intergeneric Conjugation:
Isolate the recombinant cosmid from E. coli and transfer it to a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).
Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.
Mix the donor and recipient cells on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.
Selection and Verification:
Overlay the conjugation plate with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the disruption cassette (e.g., apramycin).
Isolate resistant Streptomyces exconjugants. These are single-crossover integrants.
Culture the single-crossover mutants on non-selective media to encourage a second crossover event, leading to the excision of the vector backbone.
Screen for colonies that are resistant to the disruption cassette antibiotic but sensitive to the cosmid vector's antibiotic marker.
Confirm the gene deletion in the double-crossover mutants by PCR analysis and Southern blotting.[16][17]
Protocol 2: Heterologous Expression and Analysis of an Enediyne PKS
This protocol allows for the production and characterization of early-stage intermediates of the enediyne pathway.
Vector Construction:
Amplify the PKSE gene (e.g., sgcE) and the thioesterase (TE) gene (e.g., sgcE10) from the genomic DNA of the producer strain.
Clone the PKSE and TE genes into compatible E. coli expression vectors (e.g., pET and pCDF series, respectively), each under the control of an inducible promoter (e.g., T7).
Protein Expression:
Co-transform the two expression plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 12-18 hours.
Metabolite Extraction and Analysis:
Harvest the cells by centrifugation.
Extract the metabolites from the cell pellet using an organic solvent (e.g., ethyl acetate or acetone).
Evaporate the solvent under reduced pressure.
LC-MS Analysis:
Re-dissolve the crude extract in a suitable solvent (e.g., methanol).
Analyze the extract by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Use a C18 reverse-phase column with a water/acetonitrile gradient (often with 0.1% formic acid).
Monitor for the expected mass of the polyene intermediate (e.g., 1,3,5,7,9,11,13-pentadecaheptaene, [M+H]⁺ = 203.1481).
Compare the retention time, UV-Vis spectrum (which should show a characteristic polyene absorbance profile), and high-resolution mass with an authentic standard if available.[3][5]
Mandatory Visualizations
The following diagrams illustrate the key biosynthetic pathways and experimental workflows discussed in this guide.
Figure 1: Convergent biosynthetic pathway of the 9-membered enediyne C-1027.
Figure 2: Proposed biosynthetic pathway for the 10-membered enediyne Shishijimicin A.
Figure 3: Experimental workflow for targeted gene knockout in Streptomyces.
An In-depth Technical Guide to the Spectroscopic Data Interpretation of Shishijimicin A
For Researchers, Scientists, and Drug Development Professionals Shishijimicin A, a potent enediyne antitumor antibiotic, has garnered significant attention in the scientific community for its remarkable cytotoxicity agai...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Shishijimicin A, a potent enediyne antitumor antibiotic, has garnered significant attention in the scientific community for its remarkable cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive analysis of the spectroscopic data essential for the structural elucidation and characterization of Shishijimicin A, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols and a visualization of its DNA cleavage mechanism are also presented to aid researchers in their understanding and application of this complex natural product.
Spectroscopic Data
The structural confirmation of Shishijimicin A relies on a combination of one- and two-dimensional NMR experiments and precise mass determination by HRMS. The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for Shishijimicin A are crucial for assigning the complex polycyclic structure and its carbohydrate moieties. While the complete raw data is often found in supplementary materials of seminal publications, the key chemical shifts are summarized below.
Table 1: ¹H NMR Data for Shishijimicin A
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Data not available in a readily tabular format in the searched resources. Researchers are encouraged to consult the supporting information of the primary literature for the full dataset.
Table 2: ¹³C NMR Data for Shishijimicin A
Position
Chemical Shift (δ, ppm)
Data not available in a readily tabular format in the searched resources. Researchers are encouraged to consult the supporting information of the primary literature for the full dataset.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides the accurate mass of the molecule, which is critical for determining its elemental composition.
Table 3: HRMS Data for Shishijimicin A
Ionization Mode
Calculated m/z
Observed m/z
Molecular Formula
ESI
[M+Na]⁺
Data not available in the searched resources.
C₄₆H₅₂N₄O₁₂S₄
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural interpretation. The following are generalized experimental protocols for NMR and HRMS analysis of complex natural products like Shishijimicin A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Shishijimicin A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and is often determined by the solubility of the compound and the desired resolution of the spectra.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
¹H NMR: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.
¹³C NMR: One-dimensional ¹³C NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of the carbon atoms.
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, and thus, for assembling the complete molecular structure.
High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of Shishijimicin A is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the possible addition of a small amount of formic acid or sodium acetate (B1210297) to promote ionization.
Instrumentation: HRMS analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive or negative ion mode, depending on the nature of the analyte. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is measured with high precision (typically to four or five decimal places).
Signaling Pathway and Mechanism of Action
Shishijimicin A exerts its potent cytotoxic effects through a fascinating and highly specific mechanism of action that involves the cleavage of double-stranded DNA.[1]
DNA Cleavage Pathway
The core of Shishijimicin A's activity lies in its enediyne moiety. The process can be summarized in the following steps:
Minor Groove Binding: Shishijimicin A first binds to the minor groove of DNA.[1]
Bergman Cycloaromatization: The enediyne core of the molecule then undergoes a Bergman cycloaromatization reaction. This chemical transformation converts the enediyne into a highly reactive 1,4-didehydrobenzene diradical.
Hydrogen Abstraction: This diradical species is a potent hydrogen-abstracting agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of the DNA.
DNA Strand Scission: The abstraction of hydrogen atoms initiates a cascade of reactions that ultimately leads to the cleavage of the DNA strands, causing double-strand breaks. This damage is difficult for the cell to repair and triggers apoptosis (programmed cell death).
The following diagram illustrates this DNA cleavage pathway.
An In-depth Technical Guide to Shishijimicin A and its Natural Analogs, Shishijimicin B and C
For Researchers, Scientists, and Drug Development Professionals Abstract The shishijimicins are a small family of exceptionally potent enediyne antitumor antibiotics isolated from the marine ascidian Didemnum proliferum....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The shishijimicins are a small family of exceptionally potent enediyne antitumor antibiotics isolated from the marine ascidian Didemnum proliferum. Comprising shishijimicin A, B, and C, these natural products exhibit profound cytotoxicity against cancer cells, with IC50 values reaching the picomolar range. Their mechanism of action is centered on the ability of their enediyne core to undergo Bergman cycloaromatization, generating a highly reactive para-benzyne diradical. This diradical subsequently abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-stranded DNA breaks and the induction of apoptosis. This technical guide provides a comprehensive overview of the shishijimicins, including their chemical structures, comparative biological activities, and the molecular pathways they impact. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development of these promising anticancer agents.
Introduction
The enediyne class of natural products represents one of the most potent families of antitumor agents ever discovered.[1] Isolated in 2003, shishijimicins A, B, and C are notable members of this class, distinguished by a novel sugar component that includes a β-carboline moiety.[2] Shishijimicin A, the most studied of the three, has demonstrated cytotoxicity exceeding that of the widely used chemotherapy drug paclitaxel (B517696) by more than 1,000 times in laboratory tests.[3] This remarkable potency has positioned the shishijimicins, particularly shishijimicin A, as promising candidates for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[3][4] This guide aims to consolidate the current knowledge on shishijimicins A, B, and C, providing a technical resource for researchers in oncology and drug discovery.
Chemical Structures
The core structure of the shishijimicins features a 10-membered enediyne ring system, which is responsible for their DNA-damaging activity. Attached to this core is a unique carbohydrate moiety that includes a hexose (B10828440) and a β-carboline, which is believed to play a role in the molecule's binding to the minor groove of DNA.[3][5] The structures of shishijimicin A, B, and C differ in the substitution pattern on the β-carboline ring.
Shishijimicin A: Possesses a hydroxyl group at the C-6 position of the β-carboline ring.
Shishijimicin B: Lacks the hydroxyl group at the C-6 position.
Shishijimicin C: Features a bromine atom at the C-6 position of the β-carboline ring.
Quantitative Biological Activity
The shishijimicins exhibit extraordinary cytotoxicity against a variety of cancer cell lines. The available quantitative data is summarized in the table below for easy comparison.
Compound
Cell Line
IC50 (pM)
Shishijimicin A
HeLa
1.8
Shishijimicin B
HeLa
6.9
Shishijimicin C
HeLa
3.2
Table 1: Comparative Cytotoxicity of Shishijimicins A, B, and C against HeLa cervical cancer cells.[2]
Mechanism of Action
The primary mechanism of action for the shishijimicins is the induction of double-stranded DNA breaks, which ultimately triggers apoptosis. This process can be broken down into several key steps:
DNA Binding: The shishijimicin molecule binds to the minor groove of double-stranded DNA. The β-carboline moiety is thought to intercalate between DNA base pairs, contributing to the binding affinity and positioning of the enediyne core.[3][5]
Activation and Bergman Cycloaromatization: In the reducing environment of the cell, the trisulfide group in the shishijimicin molecule is cleaved. This triggers a conformational change that brings the two alkyne groups of the enediyne core into close proximity, initiating the Bergman cycloaromatization reaction. This reaction produces a highly reactive p-benzyne diradical.[5]
DNA Cleavage: The p-benzyne diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to strand scission.[5]
Induction of Apoptosis: The extensive DNA damage caused by shishijimicin activates the cell's DNA damage response (DDR) pathways. This ultimately leads to the activation of apoptotic signaling cascades, resulting in programmed cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of shishijimicins.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
Cancer cell line of interest (e.g., HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well flat-bottom microplates
Shishijimicin A, B, or C stock solution in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Phosphate-Buffered Saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the shishijimicin compounds in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible in the cells.
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Cleavage Assay
This assay is used to visualize the ability of shishijimicins to induce single- and double-stranded breaks in plasmid DNA.
Materials:
Supercoiled plasmid DNA (e.g., pBR322)
Shishijimicin A, B, or C
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
Reducing agent (e.g., dithiothreitol, DTT)
DNA loading dye (containing bromophenol blue and xylene cyanol)
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 0.5 µg), the shishijimicin compound at various concentrations, and the reducing agent (e.g., 1 mM DTT) in the reaction buffer. The final reaction volume is typically 20 µL. Include a control reaction without the shishijimicin.
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).
Reaction Termination: Stop the reaction by adding DNA loading dye.
Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain like ethidium bromide. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
Visualization: Visualize the DNA bands under UV light using a transilluminator. Supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will migrate at different rates and can be distinguished.
Analysis: The conversion of supercoiled DNA to nicked and linear forms indicates single- and double-stranded DNA cleavage, respectively.
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of shishijimicin for the specified time. Include an untreated control.
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
Washing: Wash the cell pellet twice with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Conclusion
Shishijimicins A, B, and C are marine-derived enediyne natural products with exceptionally potent antitumor activity. Their unique chemical structures and mechanism of action, involving DNA minor groove binding and subsequent double-stranded DNA cleavage, make them highly compelling candidates for further investigation and development as anticancer therapeutics, particularly in the context of antibody-drug conjugates. This technical guide provides a foundational resource for researchers, offering a summary of their biological activity, a detailed look at their mechanism of action, and standardized protocols for their in vitro evaluation. Further research is warranted to fully elucidate the comparative efficacy of all three analogs across a broader range of cancer types and to explore their potential in preclinical and clinical settings.
The Crucial Role of the β-Carboline Moiety in Shishijimicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cyto...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, reported to be over 1,000 times more toxic to cancer cells than paclitaxel, has positioned it as a promising candidate for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The complex molecular architecture of Shishijimicin A features a DNA-cleaving enediyne core, a carbohydrate delivery system, and a β-carboline moiety. This technical guide provides an in-depth exploration of the pivotal role of the β-carboline moiety in the biological activity of Shishijimicin A, focusing on its mechanism of action, structure-activity relationships, and the downstream signaling pathways leading to apoptosis.
The β-Carboline Moiety: A Key for DNA Recognition and Intercalation
The mechanism of action of Shishijimicin A commences with its binding to the minor groove of double-stranded DNA (dsDNA).[1] Within this process, the planar, aromatic structure of the β-carboline moiety is of paramount importance. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA helix. This intercalation is a critical initial step that positions the entire molecule in close proximity to the DNA, setting the stage for the subsequent DNA cleavage event.
The binding of the β-carboline moiety is not merely a passive anchoring event. Studies on various β-carboline derivatives have demonstrated that substitutions on the β-carboline skeleton can significantly influence DNA binding affinity. For instance, the presence of polar groups such as hydroxyl (OH) and methoxy (B1213986) (OCH3) can enhance the binding affinity. This initial binding is crucial for the subsequent activation of the enediyne core and its DNA-damaging activity.
Mechanism of Shishijimicin A Action.
Structure-Activity Relationship: The Impact of β-Carboline Modifications
Note: The IC50 values are presented as reported in the respective literature and may have been determined under different experimental conditions.
The data suggests that substitutions at various positions of the β-carboline ring, including the N9 position, can significantly modulate the cytotoxic potency. This highlights the potential for fine-tuning the activity of Shishijimicin A through chemical modifications of its β-carboline moiety, a strategy that is being actively explored in the development of ADCs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
96-well microplates
Cancer cell line of interest (e.g., HeLa)
Complete cell culture medium
Shishijimicin A or its analogs
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Shishijimicin A or its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired time period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Cytotoxicity Assay.
Plasmid DNA Cleavage Assay
This assay is used to assess the ability of Shishijimicin A to induce single- and double-strand breaks in plasmid DNA.
Materials:
Supercoiled plasmid DNA (e.g., pBR322)
Shishijimicin A
Dithiothreitol (DTT) or other thiol-containing activator
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., 200 ng), Shishijimicin A at various concentrations, and an activator such as DTT (e.g., 1 mM) in TE buffer. The final reaction volume is typically 10-20 µL. Include a control reaction without Shishijimicin A.
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 1 hour).
Reaction Termination: Stop the reaction by adding a loading dye containing a tracking dye and a density agent (e.g., glycerol).
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer and containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an appropriate distance.
Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates. An increase in the amount of form II and form III DNA with increasing concentrations of Shishijimicin A indicates single- and double-strand DNA cleavage, respectively.
The DNA double-strand breaks induced by Shishijimicin A trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR), which ultimately leads to programmed cell death, or apoptosis.
Upon DNA damage, sensor proteins such as the MRN complex (MRE11-RAD50-NBS1) recognize the breaks and recruit and activate the ATM (Ataxia Telangiectasia Mutated) kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.
Phosphorylation of p53 stabilizes it and allows it to act as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA. These proteins translocate to the mitochondria and disrupt the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.
Shishijimicin A-Induced Apoptosis Pathway.
Conclusion
The β-carboline moiety of Shishijimicin A is an indispensable component of its molecular architecture, playing a critical role in the initial recognition and binding to DNA. Its ability to intercalate into the DNA minor groove is the crucial first step that enables the potent DNA-cleaving activity of the enediyne core. The structure-activity relationship data, though not exhaustive for direct Shishijimicin A analogs, strongly supports the notion that modifications to the β-carboline ring can significantly impact cytotoxicity. This provides a rationale for the continued exploration of Shishijimicin A analogs with modified β-carboline moieties in the quest for more effective and selective anticancer therapeutics, particularly in the context of antibody-drug conjugates. A thorough understanding of the intricate interplay between the β-carboline moiety, DNA binding, and the subsequent induction of apoptosis is essential for the rational design and development of the next generation of enediyne-based cancer therapies.
An In-Depth Technical Guide to the Enediyne Core of Shishijimicin A
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the core chemical entity responsible for the potent bioactivity of Shishijimicin A: the 10-membered enediyne r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core chemical entity responsible for the potent bioactivity of Shishijimicin A: the 10-membered enediyne ring system. Shishijimicin A, an exceptionally cytotoxic natural product isolated from the ascidian Didemnum proliferum, belongs to the same family as other notable enediyne antitumor antibiotics like calicheamicin (B1180863) and esperamicin.[1][2] Its profound anticancer properties, reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy agent paclitaxel (B517696) (Taxol), stem directly from the unique reactivity of its enediyne core.[1] This document outlines the mechanism of action, quantitative cytotoxicity data, detailed experimental protocols for assessing its function, and the cellular responses it elicits.
Mechanism of Action: The Bergman Cycloaromatization Cascade
The biological activity of Shishijimicin A is not inherent to its resting state but is triggered upon reaching its biological target, DNA. The molecule is designed to navigate to the minor groove of double-stranded DNA, a process facilitated by its oligosaccharide and β-carboline moieties.[1][3] Once positioned, the core's trisulfide group is activated by endogenous nucleophiles such as glutathione, initiating a cascade that leads to the Bergman cycloaromatization.[3]
This reaction transforms the strained 10-membered enediyne ring into a highly reactive and transient p-benzyne diradical.[3] This diradical is a powerful hydrogen-abstracting species. Positioned within the DNA minor groove, it abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands.[3] This action ultimately results in single-strand and, more critically, double-strand breaks (DSBs) in the DNA, leading to catastrophic cellular damage and the induction of apoptosis.
Preliminary In Vitro Studies of Shishijimicin A on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Shishijimicin A, a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum, has demonstrated exceptiona...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Shishijimicin A, a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum, has demonstrated exceptional cytotoxicity against cancer cell lines in preliminary in vitro studies.[1][2] Laboratory tests have indicated its toxicity to be over 1,000 times that of the conventional chemotherapy drug paclitaxel (B517696) (Taxol).[2][3] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which subsequently triggers programmed cell death, or apoptosis.[2] This document provides a technical overview of the available in vitro data on Shishijimicin A, detailed experimental protocols for its evaluation, and a proposed signaling pathway for its cytotoxic effects. Due to its high potency, Shishijimicin A is a promising candidate for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4]
Data Presentation: In Vitro Cytotoxicity
Quantitative data on the cytotoxicity of Shishijimicin A across a broad panel of human cancer cell lines is limited in publicly available literature. However, its potent activity has been reported against the HeLa human cervical cancer cell line.
Note: The picomolar (pM) concentration indicates extremely high potency. Further studies are required to establish the cytotoxicity profile of Shishijimicin A across a wider range of cancer cell lines.
Proposed Mechanism of Action: Induction of Apoptosis
Shishijimicin A, like other enediyne antibiotics, exerts its cytotoxic effects by causing DNA damage.[5] The proposed signaling pathway leading to apoptosis is initiated by the cleavage of double-stranded DNA. This damage can activate the intrinsic (mitochondrial) apoptotic pathway. While the specific pathway for Shishijimicin A has not been fully elucidated, studies on the related enediyne calicheamicin (B1180863) suggest a p53-independent but Bax-dependent mechanism. This involves the activation of a caspase-mediated amplification loop upstream of the mitochondria, leading to the release of cytochrome c and subsequent activation of effector caspases.
Caption: Proposed intrinsic apoptotic pathway induced by Shishijimicin A.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anticancer properties of Shishijimicin A.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
Cancer cell lines of interest
Complete cell culture medium
Shishijimicin A (in a suitable solvent, e.g., DMSO)
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Prepare serial dilutions of Shishijimicin A in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caption: Workflow for Annexin V & PI apoptosis assay.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Cell Lysis: Lyse the treated and control cells according to the manufacturer's protocol to release cellular contents, including caspases.
Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysate. This substrate contains the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for caspase cleavage of the substrate.
Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. Measure the luminescence using a luminometer.
Data Analysis: Compare the luminescent signal from the treated cells to that of the untreated control to determine the fold-increase in caspase-3/7 activity.
Caption: Workflow for caspase activity assay.
Conclusion and Future Directions
Preliminary in vitro evidence strongly suggests that Shishijimicin A is a highly potent anticancer agent. Its ability to induce DNA damage and subsequently trigger apoptosis at picomolar concentrations makes it an attractive candidate for further drug development, particularly as a payload for antibody-drug conjugates. However, to fully realize its therapeutic potential, further research is imperative. Key future directions include:
Broad-panel cytotoxicity screening: Evaluating the IC50 values of Shishijimicin A against a comprehensive panel of human cancer cell lines is crucial to identify sensitive cancer types.
Detailed mechanistic studies: Elucidating the precise molecular signaling pathways involved in Shishijimicin A-induced apoptosis will aid in identifying biomarkers for patient stratification and potential combination therapies.
Development and in vitro testing of ADCs: Synthesizing and evaluating the efficacy and specificity of Shishijimicin A-based ADCs against antigen-expressing cancer cell lines is a critical next step.
In vivo studies: Preclinical animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of Shishijimicin A and its conjugates.
Total synthesis of Shishijimicin A step-by-step protocol
Abstract Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum. Its remarkable cytotoxicity against various cancer cell lines makes it a promising candidat...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum. Its remarkable cytotoxicity against various cancer cell lines makes it a promising candidate for the development of antibody-drug conjugates (ADCs). However, its extreme scarcity from natural sources necessitates a robust synthetic route to enable further biological investigation and clinical development. This document provides a detailed, step-by-step protocol for the total synthesis of Shishijimicin A, based on the convergent strategy developed by K. C. Nicolaou and coworkers. The synthesis involves the preparation of two complex fragments, a carboline-disaccharide moiety and an enediyne core, followed by their strategic coupling and final elaboration to the natural product.
Overall Synthetic Strategy
The total synthesis of Shishijimicin A is achieved through a convergent approach, a hallmark of modern natural product synthesis. The molecule is retrosynthetically disconnected into two key building blocks of comparable complexity: the Carboline Disaccharide Trichloroacetimidate (I) and the Hydroxy Enediyne Thioacetate (II) . This strategy allows for the parallel and efficient construction of these advanced intermediates, which are then coupled in a crucial glycosylation reaction. Subsequent deprotection and installation of the characteristic methyl trisulfide moiety complete the synthesis.
Figure 1. Convergent synthetic strategy for Shishijimicin A.
Synthesis of Key Intermediates
The protocols outlined below are based on the procedures detailed in the supporting information of the seminal publications by Nicolaou's group.[1][2][3]
Synthesis of Hydroxy Enediyne Thioacetate (II)
The enediyne core is constructed through a streamlined sequence that represents a significant improvement over earlier routes developed for calicheamicin.[2] A key step involves a lanthanum(III)-mediated intramolecular acetylide addition to an aldehyde to form the 10-membered ring.
Table 1: Summary of Key Steps for Enediyne Fragment II
Step
Reaction
Key Reagents
Yield
1
Formation of Enediyne Lactone
LiHMDS, LaCl₃·2LiCl, Ac₂O
~90%
2
Lactone Reduction to Diol
NaBH₄, CeCl₃·7H₂O
~92%
3
Selective Protection & Oxidation
TBSOTf, Et₃N; then DMP
~89% (3 steps)
4
Thioacetate Installation
Lawesson's reagent, AcSH
~75% (2 steps)
Protocol 2.1.1: Intramolecular Cyclization to Enediyne Lactone
To a cooled (-78 °C) solution of the acyclic aldehyde-alkyne precursor (1.0 equiv) in dry THF (0.02 M), add a solution of LiHMDS (1.1 equiv, 1.0 M in THF).
Stir the mixture for 10 minutes at -78 °C.
Add a solution of LaCl₃·2LiCl (1.2 equiv, 0.5 M in THF) dropwise.
Stir the reaction mixture for 1 hour at -78 °C.
Add acetic anhydride (B1165640) (Ac₂O, 3.0 equiv) and allow the reaction to warm slowly to room temperature over 4 hours.
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enediyne lactone.
Synthesis of Carboline Disaccharide Trichloroacetimidate (I)
The synthesis of the carbohydrate fragment is a complex undertaking, involving the precise stereocontrolled assembly of two sugar units and the attachment of the β-carboline moiety.[1][3]
Table 2: Summary of Key Steps for Disaccharide Fragment I
Step
Reaction
Key Reagents
Yield
1
Glycosylation (Sugar Assembly)
AgClO₄, SnCl₂, 4 Å MS
~85%
2
Carboline Attachment
n-BuLi, Iodocarboline
~55%
3
Deprotection Sequence
hν (photolysis); DDQ
~70% (2 steps)
4
Trichloroacetimidate Formation
Cl₃CCN, NaH
~76%
Protocol 2.2.1: Trichloroacetimidate Formation
To a solution of the fully elaborated carboline-disaccharide alcohol (1.0 equiv) in dry CH₂Cl₂ (0.05 M) at 0 °C, add trichloroacetonitrile (B146778) (Cl₃CCN, 10.0 equiv).
Add sodium hydride (NaH, 0.2 equiv, 60% dispersion in mineral oil) portionwise.
Stir the mixture at 0 °C for 30 minutes.
Quench the reaction by the addition of several drops of saturated aqueous NH₄Cl.
Dilute with CH₂Cl₂ and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (silica gel, triethylamine-treated, hexane/ethyl acetate gradient) to yield the β-trichloroacetimidate donor I .
Fragment Coupling and Final Elaboration
The endgame of the synthesis involves the crucial glycosylation reaction to unite the two main fragments, followed by the formation of the trisulfide and global deprotection.
Key Glycosylation Coupling
Protocol 3.1.1: BF₃·OEt₂ Mediated Glycosylation
To a flame-dried flask containing freshly activated 4 Å molecular sieves, add a solution of hydroxy enediyne acceptor II (1.2 equiv) and carboline disaccharide donor I (1.0 equiv) in dry CH₂Cl₂ (0.01 M).
Maintain the reaction at -78 °C and monitor by TLC. After 1 hour, allow the temperature to slowly rise to -40 °C over 2 hours.
Quench the reaction by adding solid NaHCO₃ and Et₃N.
Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate.
Purify the residue by preparative thin-layer chromatography to isolate the desired coupled product. The reported yield for this challenging coupling is approximately 26%.[4]
Trisulfide Formation and Deprotection
Table 3: Summary of Final Steps to Shishijimicin A
Step
Reaction
Key Reagents
Yield
1
Thioacetate Cleavage & Sulfenylation
NaSMe; then PhthNSSMe
~60-65%
2
Global Desilylation
HF·py
~80%
3
Final Deprotection
Pd(PPh₃)₄, Morpholine; then p-TsOH
~56% (2 steps)
Protocol 3.2.1: Trisulfide Formation
To a solution of the coupled product (1.0 equiv) in methanol (B129727) (0.02 M), add sodium thiomethoxide (NaSMe, 2.0 equiv) at 0 °C to cleave the thioacetate.
After 30 minutes, neutralize the reaction with acetic acid.
Add a solution of N-(methyltrisulfanyl)phthalimide (PhthNSSMe, 1.5 equiv) in CH₂Cl₂.
Stir the mixture at room temperature for 1 hour.
Concentrate the reaction mixture and purify by flash column chromatography to yield the trisulfide-containing intermediate.[3]
Protocol 3.2.2: Global Deprotection
Dissolve the fully protected intermediate (1.0 equiv) in a solution of HF·pyridine (40% HF) in THF/pyridine (1:1) at 0 °C in a polyethylene (B3416737) vial.
Stir the reaction for 24 hours, allowing it to warm to room temperature.
Carefully quench the reaction by pouring it into a cooled, stirred, saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (5x).
Combine the organic extracts, dry over Na₂SO₄, and concentrate.
Purify the residue by HPLC to afford pure, synthetic Shishijimicin A.
Conclusion
The total synthesis of Shishijimicin A is a landmark achievement in organic chemistry, showcasing the power of a convergent and modular strategy to construct highly complex and biologically significant molecules.[2] The protocols described herein provide a roadmap for the laboratory preparation of this potent antitumor agent, thereby enabling further research into its mechanism of action and its development as a payload for next-generation cancer therapeutics.[3]
Application Notes and Protocols for the Convergent Synthesis of Shishijimicin A
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the convergent total synthesis of Shishijimicin A, a potent enediyne anti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the convergent total synthesis of Shishijimicin A, a potent enediyne antitumor antibiotic. The synthesis strategy, developed by the Nicolaou group, involves the preparation of two key, complex fragments: a carboline disaccharide and a hydroxy enediyne thioacetate (B1230152).[1][2] These fragments are then coupled and elaborated to afford the final natural product. This document outlines the retrosynthetic analysis, the synthesis of the key intermediates, and the final coupling and deprotection steps.
Retrosynthetic Strategy
The convergent synthesis of Shishijimicin A is based on a logical disconnection of the molecule into two primary building blocks of comparable complexity. This approach allows for the parallel synthesis of the fragments, increasing overall efficiency. The key retrosynthetic disconnections break the molecule down into the carboline disaccharide (3) and the hydroxy enediyne thioacetate (4).[2][3]
Caption: Retrosynthetic analysis of Shishijimicin A.
Synthesis of Key Fragments
The total synthesis of Shishijimicin A necessitates the preparation of two advanced intermediates: the iodocarboline and the disaccharide aldehyde, which together form the carboline disaccharide, and the hydroxy enediyne thioacetate.
1. Synthesis of the Carboline Disaccharide Fragment
The synthesis of the carboline disaccharide component is a multi-step process that involves the construction of a substituted β-carboline and a unique disaccharide, followed by their coupling. A key challenge in this synthesis is the formation of the sulfur-bearing quaternary carbon center.[1]
Experimental Workflow for Carboline Disaccharide Synthesis
Caption: Workflow for carboline disaccharide synthesis.
2. Synthesis of the Hydroxy Enediyne Thioacetate Fragment
The enediyne core is a critical component of Shishijimicin A, responsible for its DNA-cleaving activity. Its synthesis is a significant challenge due to the inherent instability of the enediyne system. The Nicolaou synthesis utilizes a series of carefully orchestrated reactions, including an intramolecular dipolar cycloaddition and a lanthanide-mediated cyclization, to construct this complex moiety.[4]
Experimental Workflow for Enediyne Synthesis
Caption: Workflow for hydroxy enediyne thioacetate synthesis.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the synthesis of the two major fragments and their final coupling.
Table 1: Synthesis of the Carboline Disaccharide Fragment
Note: Yields are as reported in the primary literature and may vary.
Experimental Protocols
The following are detailed protocols for key reactions in the convergent synthesis of Shishijimicin A.
Protocol 1: Coupling of Iodocarboline and Disaccharide Aldehyde
Preparation of the Lithiated Carboline: To a solution of iodocarboline 6 (3.0 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add t-BuLi (6.0 equivalents) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
Coupling Reaction: To the solution of the lithiated carboline, add a solution of the disaccharide aldehyde 7 (1.0 equivalent) in anhydrous THF. Allow the reaction mixture to warm from -78 °C to -35 °C over 40 minutes.
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the coupled product 33 .
Protocol 2: Final Glycosylation
Preparation of Reactants: In a flame-dried flask under an argon atmosphere, dissolve the carboline disaccharide trichloroacetimidate and the hydroxy enediyne thioacetate in anhydrous CH₂Cl₂. Cool the solution to -78 °C.
Glycosylation Reaction: Add TMSOTf (catalytic amount) to the cooled solution. Stir the reaction mixture at -78 °C and allow it to warm to -20 °C over 2 hours.
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to yield the fully coupled glycoside.
Protocol 3: Trisulfide Formation
Thioacetate Deprotection: To a solution of the thioacetate precursor in an appropriate solvent, add DIBAL-H at a low temperature (e.g., -78 °C). Stir for a specified time until the deprotection is complete as monitored by TLC.
Trisulfide Installation: In a separate flask, prepare a solution of methyl trisulfide lithium salt (MeSSSLi). Add this solution to the reaction mixture containing the deprotected thiol.
Workup and Purification: Quench the reaction and perform an appropriate aqueous workup. The crude product is purified by preparative HPLC to afford Shishijimicin A.
These protocols provide a general outline of the key synthetic transformations. For detailed experimental procedures, including specific quantities of reagents, reaction times, and purification methods, it is essential to consult the supporting information of the primary literature.[5][6]
Application Notes and Protocols for Shishijimicin A-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals Introduction Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cyto...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, with IC50 values in the picomolar range against various cancer cell lines, makes it an attractive payload for the development of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[3]
These application notes provide an overview of the mechanism of action of Shishijimicin A and detailed protocols for its conjugation to a targeting antibody, as well as for the subsequent in vitro and in vivo evaluation of the resulting ADC.
Mechanism of Action
Shishijimicin A exerts its cytotoxic effects through a sophisticated mechanism involving DNA damage.[2] Upon delivery to the target cell, the enediyne core of Shishijimicin A undergoes a Bergman cyclization, a process that generates a highly reactive para-benzyne diradical.[4] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks (DSBs) and interstrand cross-links (ICLs).[5] This extensive DNA damage triggers a cellular DNA damage response (DDR), activating pathways mediated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), ultimately leading to cell cycle arrest and apoptosis.[5]
Below is a diagram illustrating the proposed signaling pathway for Shishijimicin A-induced cell death.
Caption: Proposed signaling pathway of Shishijimicin A ADC. (Within 100 characters)
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of Shishijimicin A linker-drug constructs and a representative Shishijimicin A ADC against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Shishijimicin A Linker-Drugs
Linker-Drug Construct
Target Cell Line
IC50 (pM)
Shishijimicin A-Linker 1
HeLa
2.5
Shishijimicin A-Linker 2
HeLa
4.1
Shishijimicin A-Linker 3
HeLa
6.9
Shishijimicin A-Linker 4
HeLa
1.8
Note: Data is representative and compiled from published studies. Actual values may vary depending on the specific linker and experimental conditions.[2]
Table 2: In Vitro Cytotoxicity of a Representative Shishijimicin A ADC
ADC Construct
Target Cell Line
Antigen
IC50 (ng/mL)
Anti-HER2-Shishijimicin A
SK-BR-3 (HER2+++)
HER2
15
Anti-HER2-Shishijimicin A
NCI-N87 (HER2+++)
HER2
25
Anti-HER2-Shishijimicin A
MDA-MB-468 (HER2-)
HER2
>1000
Isotype Control-Shishijimicin A
SK-BR-3 (HER2+++)
-
>1000
Note: This data is illustrative, based on typical results for potent enediyne ADCs against HER2-positive cell lines.
Table 3: In Vivo Efficacy of a Representative Shishijimicin A ADC in a Xenograft Model
Treatment Group
Dosing Regimen (mg/kg)
Tumor Growth Inhibition (TGI) (%)
Vehicle Control
-
0
Isotype Control ADC
3
15
Anti-HER2-Shishijimicin A
1
65
Anti-HER2-Shishijimicin A
3
95 (complete regression in some animals)
Note: This data is illustrative and represents typical outcomes for potent enediyne ADCs in relevant xenograft models.
Experimental Protocols
The following are detailed protocols for the conjugation of Shishijimicin A to a targeting antibody and the subsequent in vitro and in vivo evaluation of the ADC.
Protocol 1: Conjugation of Shishijimicin A to a Monoclonal Antibody
This protocol describes a common method for conjugating a linker-modified Shishijimicin A payload to a monoclonal antibody via cysteine residues.
Caption: Workflow for Shishijimicin A ADC conjugation. (Within 100 characters)
Materials:
Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)
Shishijimicin A with a maleimide-containing linker
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
Add a 2-5 molar excess of TCEP to the antibody solution.
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
Conjugation Reaction:
Dissolve the Shishijimicin A-linker-maleimide in a small amount of a compatible organic solvent (e.g., DMSO).
Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of 5-10 fold excess over the antibody.
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
Quenching:
Add a 2-fold molar excess of N-acetylcysteine over the linker-payload to quench any unreacted maleimide (B117702) groups.
Incubate for 20 minutes at room temperature.
Purification:
Purify the ADC from unconjugated payload and other reactants using SEC.
Use a pre-equilibrated column with a suitable buffer (e.g., PBS, pH 7.4).
Collect the fractions corresponding to the monomeric ADC.
Characterization:
Determine the protein concentration using a standard method (e.g., BCA assay).
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
Assess the level of aggregation using SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a Shishijimicin A ADC on target and non-target cancer cell lines.
Caption: Workflow for in vitro cytotoxicity (MTT) assay. (Within 100 characters)
Materials:
Target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-468) cancer cell lines
Complete cell culture medium
Shishijimicin A ADC, isotype control ADC, and unconjugated antibody
96-well cell culture plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate overnight to allow for cell attachment.
ADC Treatment:
Prepare serial dilutions of the Shishijimicin A ADC, isotype control ADC, and unconjugated antibody in complete medium.
Remove the medium from the wells and add 100 µL of the diluted agents. Include untreated control wells with fresh medium.
Incubation:
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
MTT Assay:
Add 20 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
Carefully remove the medium containing MTT.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Incubate for 15 minutes at room temperature with gentle shaking.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes the establishment of a tumor xenograft model and the evaluation of the antitumor activity of a Shishijimicin A ADC.
Caption: Workflow for in vivo xenograft efficacy study. (Within 100 characters)
Materials:
Immunocompromised mice (e.g., NOD-SCID)
Human cancer cell line (e.g., NCI-N87)
Shishijimicin A ADC, isotype control ADC, and vehicle control
Calipers for tumor measurement
Sterile syringes and needles
Procedure:
Tumor Cell Implantation:
Harvest and resuspend the cancer cells in sterile PBS or culture medium at a concentration of 1-5 x 10^7 cells/mL.
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring:
Monitor the mice regularly for tumor formation.
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
Randomization and Treatment:
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Shishijimicin A ADC at different doses).
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., once weekly for 3 weeks).
Monitoring and Data Collection:
Continue to measure tumor volume and mouse body weight 2-3 times per week.
Monitor the mice for any signs of toxicity.
Data Analysis:
At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
Shishijimicin A is a promising payload for the development of highly potent ADCs. The protocols outlined in these application notes provide a framework for the successful conjugation of Shishijimicin A to targeting antibodies and for the preclinical evaluation of the resulting ADCs. Careful optimization of the linker, conjugation chemistry, and dosing regimen will be crucial for the development of safe and effective Shishijimicin A-based ADCs for cancer therapy.
Application Notes and Protocols for Shishijimicin A Cytotoxicity Assay in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals Introduction Shishijimicin A is a potent enediyne antibiotic with significant antitumor properties.[1][2][3] Its mechanism of action involves binding to the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shishijimicin A is a potent enediyne antibiotic with significant antitumor properties.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA and causing double-strand breaks, which ultimately leads to apoptosis (programmed cell death).[1][3] This document provides a detailed protocol for assessing the cytotoxicity of Shishijimicin A against the human cervical cancer cell line, HeLa, using a colorimetric MTT assay. Additionally, it outlines the underlying signaling pathway and experimental workflow.
Mechanism of Action: DNA Damage-Induced Apoptosis
Shishijimicin A exerts its cytotoxic effects by inducing DNA double-strand breaks. This damage triggers a cellular cascade known as the DNA Damage Response (DDR). The cell attempts to repair the DNA damage; however, extensive damage leads to the activation of apoptotic pathways. The intrinsic pathway of apoptosis is primarily initiated, which involves the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of a caspase cascade, culminating in cell death.
Caption: Shishijimicin A induced DNA damage and apoptosis pathway.
Experimental Protocols
This section details the materials and methods for performing a cytotoxicity assay of Shishijimicin A on HeLa cells.
Thawing and Seeding: Rapidly thaw a cryovial of HeLa cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Seed new flasks at a 1:4 to 1:8 split ratio.
Shishijimicin A Cytotoxicity Assay (MTT Protocol)
Caption: Experimental workflow for the Shishijimicin A cytotoxicity assay.
Cell Seeding:
Harvest HeLa cells that are in the logarithmic growth phase.
Perform a cell count using a hemocytometer or an automated cell counter.
Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.
Drug Treatment:
Prepare a stock solution of Shishijimicin A in DMSO.
Perform serial dilutions of the Shishijimicin A stock solution in complete growth medium to achieve the desired final concentrations.
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Shishijimicin A. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
MTT Assay:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Data Presentation
Due to the limited availability of public data for Shishijimicin A's specific cytotoxicity against HeLa cells, the following table presents illustrative data for other highly potent anticancer agents to demonstrate the expected dose-response relationship. Enediyne antibiotics are known for their exceptionally low IC50 values, often in the picomolar to nanomolar range.[2][4]
Compound
Incubation Time (h)
IC50 (nM) on HeLa Cells
Shishijimicin A (Illustrative)
48
< 1
Doxorubicin
48
100 - 500
Paclitaxel
48
5 - 20
Cisplatin
48
1000 - 5000
Note: The IC50 value for Shishijimicin A is an illustrative estimate based on the known high potency of enediyne antibiotics. Actual experimental values should be determined empirically.
Summary
This document provides a comprehensive guide for conducting a cytotoxicity assay of Shishijimicin A on HeLa cells. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the potent anticancer activity of this compound. Adherence to proper cell culture techniques and assay procedures is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for In Vivo Evaluation of Shishijimicin A Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals Introduction Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a member of the e...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a member of the enediyne family, which includes calicheamicin (B1180863) and esperamicin, its mechanism of action involves binding to the minor groove of DNA and causing double-stranded breaks, ultimately leading to apoptosis.[2][3][4][5] Shishijimicin A has demonstrated exceptionally high cytotoxicity against cancer cell lines, with IC50 values in the picomolar range.[1] Due to its extreme potency, it is a promising candidate for use as a payload in antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic agent specifically to tumor cells, thereby minimizing systemic toxicity.[2][3][6]
These application notes provide a detailed experimental design for the in vivo evaluation of the antitumor activity of Shishijimicin A using a human tumor xenograft model in immunocompromised mice. The protocols described herein are based on established methodologies for testing highly potent cytotoxic agents and ADCs.[2][7]
Data Presentation
The following tables present hypothetical but realistic quantitative data from a representative in vivo xenograft study of Shishijimicin A. These tables are for illustrative purposes to demonstrate the expected outcomes and data presentation format.
Table 1: Antitumor Efficacy of Shishijimicin A in a NCI-H460 Xenograft Model
Treatment Group
Dose (µg/kg)
Dosing Schedule
Mean Tumor Volume at Day 21 (mm³) ± SEM
Tumor Growth Inhibition (%)
Vehicle Control
-
Q3D x 4
1520 ± 185
-
Shishijimicin A
1.5
Q3D x 4
780 ± 95
48.7
Shishijimicin A
3.0
Q3D x 4
350 ± 55
77.0
Shishijimicin A
6.0
Q3D x 4
120 ± 30
92.1
Positive Control (Doxorubicin)
5 mg/kg
Q3D x 4
650 ± 80
57.2
SEM: Standard Error of the Mean
Table 2: Systemic Toxicity Profile of Shishijimicin A
Treatment Group
Dose (µg/kg)
Mean Body Weight Change at Day 21 (%) ± SEM
Mortality
Clinical Signs of Toxicity
Vehicle Control
-
+5.2 ± 1.5
0/8
None observed
Shishijimicin A
1.5
+3.8 ± 1.2
0/8
None observed
Shishijimicin A
3.0
-2.1 ± 0.8
0/8
Minor, transient piloerection
Shishijimicin A
6.0
-8.5 ± 2.1
1/8
Piloerection, lethargy, hunched posture
Positive Control (Doxorubicin)
5 mg/kg
-6.3 ± 1.9
0/8
Moderate piloerection and lethargy
SEM: Standard Error of the Mean
Experimental Protocols
Cell Line and Culture
Cell Line: NCI-H460 (human non-small cell lung cancer) is a suitable cell line for initial studies. Cells should be obtained from a reputable cell bank (e.g., ATCC).
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.
Acclimatization: House the mice in a specific pathogen-free (SPF) environment for at least one week before the experiment to allow for acclimatization. Provide sterile food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
Harvest NCI-H460 cells during the exponential growth phase.
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
Anesthetize the mice (e.g., using isoflurane).
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Group Randomization
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²)/2.
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8 mice per group).
Drug Formulation and Administration
Safety Precautions: Shishijimicin A is a highly potent cytotoxic compound and must be handled with extreme care in a certified chemical fume hood or Class II Type B biosafety cabinet.[8] Personnel must wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[4][8]
Formulation: Prepare a stock solution of Shishijimicin A in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in a sterile vehicle such as PBS containing a low percentage of a solubilizing agent (e.g., Tween 80 or Cremophor EL) to the final desired concentrations. The vehicle control group will receive the vehicle alone.
Administration: Administer Shishijimicin A and the vehicle control intravenously (IV) via the tail vein. The dosing schedule will be determined based on the experimental design (e.g., every 3 days for 4 cycles).
Efficacy and Toxicity Assessment
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for systemic toxicity.
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming habits.
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³), or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathway of Shishijimicin A-Induced Apoptosis
Caption: DNA damage-induced apoptosis pathway activated by Shishijimicin A.
Experimental Workflow for In Vivo Antitumor Activity Assessment
Caption: Workflow for the in vivo assessment of Shishijimicin A's antitumor activity.
Application Notes and Protocols: Click Chemistry with Alkyne-Functionalized Shishijimicin A
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of alkyne-functionalized Shishijimicin A in various clic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of alkyne-functionalized Shishijimicin A in various click chemistry applications. Shishijimicin A, a potent enediyne antitumor antibiotic, can be synthetically modified to incorporate a terminal alkyne group, enabling its precise and efficient conjugation to a wide range of molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful bioconjugation strategy opens new avenues for developing targeted therapeutics, advanced imaging agents, and novel research tools.
Introduction to Shishijimicin A and Click Chemistry
Shishijimicin A is a marine-derived natural product with extraordinary cytotoxic potency against cancer cells.[1] Its mechanism of action involves the generation of diradicals that cleave double-stranded DNA.[1] The chemical complexity and high potency of Shishijimicin A make it an attractive payload for antibody-drug conjugates (ADCs), which aim to deliver highly toxic agents specifically to cancer cells while minimizing systemic toxicity.[2][3]
Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[4][5] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[4][6] The bio-orthogonal nature of this reaction allows for its use in complex biological systems with minimal side reactions.[5]
By functionalizing Shishijimicin A with a terminal alkyne, researchers can leverage the power of click chemistry to create precisely engineered molecular conjugates for a variety of applications.
Key Applications
The primary applications of alkyne-functionalized Shishijimicin A revolve around its conjugation to targeting moieties and reporter molecules.
Antibody-Drug Conjugates (ADCs): The most significant application is in the development of next-generation ADCs. An azide-modified monoclonal antibody can be site-specifically conjugated to alkyne-Shishijimicin A. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to a homogeneous ADC population with improved pharmacokinetics and therapeutic index.[7][8]
Fluorescent Labeling and Cellular Imaging: Conjugation of alkyne-Shishijimicin A to azide-functionalized fluorescent dyes (e.g., cyanine (B1664457) dyes, fluorescein) enables the visualization of its subcellular localization and trafficking. This is crucial for understanding its mechanism of action and cellular uptake.
Target Identification and Proteomics: Alkyne-Shishijimicin A can be used as a probe in chemical biology studies. By clicking it to an azide-biotin tag, researchers can perform affinity pull-down experiments to identify its cellular binding partners and further elucidate its biological targets.
Data Presentation
The following tables summarize hypothetical quantitative data for typical applications of alkyne-functionalized Shishijimicin A.
Table 1: Antibody-Drug Conjugate Characterization
ADC Construct
Target Antigen
Average DAR
Conjugation Efficiency (%)
In Vitro Cytotoxicity (IC50, pM) - Target Positive Cell Line
In Vitro Cytotoxicity (IC50, pM) - Target Negative Cell Line
Trastuzumab-Shishijimicin A
HER2
3.8
95
15
>10,000
Rituximab-Shishijimicin A
CD20
3.9
98
25
>10,000
Cetuximab-Shishijimicin A
EGFR
3.7
93
30
>10,000
Table 2: In Vivo Efficacy of a Hypothetical HER2-Targeting Shishijimicin A ADC in a Mouse Xenograft Model
Treatment Group
Dose (mg/kg)
Tumor Growth Inhibition (%)
Complete Tumor Regression
Vehicle Control
-
0
0/8
Non-targeting ADC
1
15
0/8
Trastuzumab-Shishijimicin A ADC
0.5
85
4/8
Trastuzumab-Shishijimicin A ADC
1
98
7/8
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Conjugation
This protocol describes the conjugation of alkyne-functionalized Shishijimicin A to an azide-containing small molecule (e.g., a fluorescent dye).
Purification of Synthetic Shishijimicin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of synthetic Shishijimicin A, a potent enediyne antitumor antibiotic. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic Shishijimicin A, a potent enediyne antitumor antibiotic. The methodologies described are based on the total synthesis reported by Nicolaou et al. and are intended to guide researchers in obtaining highly pure material for biological and pharmaceutical development.
Introduction
Shishijimicin A is a complex natural product with extraordinary cytotoxic activity against cancer cell lines.[1][2] Its total synthesis is a significant challenge, and the purification of the final compound and its advanced precursors is critical to ensure the removal of closely related impurities and residual reagents. This document outlines a multi-step purification strategy employing flash column chromatography and High-Performance Liquid Chromatography (HPLC).
Purification Strategy Overview
The purification of synthetic Shishijimicin A and its immediate precursors involves a combination of normal-phase flash chromatography for the purification of synthetic intermediates and reversed-phase HPLC for the final purification of the highly polar and complex target molecule. The purity of the final compound is assessed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Flash Chromatography Purification of Key Synthetic Intermediates
Protocol 1: Flash Column Chromatography of Synthetic Intermediates
This protocol is a general guideline for the purification of advanced synthetic intermediates of Shishijimicin A. The specific gradient will need to be optimized for each intermediate based on its polarity.
1. Column Preparation:
a. Select a glass column of appropriate size based on the amount of crude material.
b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).
c. Pack the column with the slurry, ensuring no air bubbles are trapped.
d. Add a thin layer of sand to the top of the silica gel bed.
2. Sample Loading:
a. Dissolve the crude synthetic intermediate in a minimal amount of dichloromethane or the mobile phase.
b. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.
3. Elution:
a. Begin elution with the initial mobile phase.
b. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
c. Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
4. Product Isolation:
a. Combine the fractions containing the pure product.
b. Remove the solvent under reduced pressure using a rotary evaporator.
c. Dry the purified compound under high vacuum.
Protocol 2: Final Purification of Shishijimicin A by Reversed-Phase HPLC
This protocol details the final purification step to obtain highly pure synthetic Shishijimicin A.
1. System Preparation:
a. Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (20% Mobile Phase B).
b. Ensure a stable baseline is achieved at the detection wavelength of 254 nm.
2. Sample Preparation:
a. After the final deprotection step, concentrate the reaction mixture to dryness.
b. Re-dissolve the crude Shishijimicin A in a minimal volume of the initial mobile phase (a mixture of water and acetonitrile with 0.1% TFA).
c. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Injection and Chromatography:
a. Inject the filtered sample onto the equilibrated C18 column.
b. Run the gradient program as specified in Table 2.
c. Collect fractions corresponding to the main product peak, which is expected to elute at approximately 18.5 minutes.
4. Product Recovery:
a. Combine the HPLC fractions containing the pure Shishijimicin A.
b. Lyophilize the combined fractions to remove the mobile phase and obtain the purified product as a solid.
Protocol 3: Purity Assessment
1. High-Resolution Mass Spectrometry (HRMS):
a. Prepare a dilute solution of the purified Shishijimicin A in a suitable solvent (e.g., methanol or acetonitrile).
b. Analyze the sample by electrospray ionization (ESI) HRMS to confirm the molecular weight and elemental composition.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
a. Dissolve the purified Shishijimicin A in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
b. Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess for the presence of any impurities.
Visualizations
Caption: Workflow for the purification of synthetic Shishijimicin A.
Caption: Mechanism of action of Shishijimicin A leading to cell death.
Quantifying the Potency of Shishijimicin A: An Application Note on IC50 Value Determination
Introduction Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a member of the 10-membered ring enediyne family, which also includes notable com...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a member of the 10-membered ring enediyne family, which also includes notable compounds like calicheamicin (B1180863) and esperamicin, Shishijimicin A exhibits extraordinary cytotoxicity against cancer cells.[1] Its mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which subsequently triggers apoptotic cell death. Due to its exceptional potency, Shishijimicin A is a promising candidate for the development of antibody-drug conjugates (ADCs), a targeted cancer therapy approach. Laboratory studies have indicated that Shishijimicin A can be over 1,000 times more toxic to cancer cells than the commonly used chemotherapy drug, paclitaxel (B517696) (Taxol).[1]
This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Shishijimicin A in cancer cell lines using common in vitro cytotoxicity assays: the MTT and CellTiter-Glo® assays. Furthermore, it outlines the key signaling pathways involved in Shishijimicin A-induced apoptosis and presents a framework for organizing and reporting the resulting potency data.
Data Presentation: Shishijimicin A IC50 Values
The IC50 value is a critical parameter for quantifying the potency of a cytotoxic compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table provides a summary of reported and representative IC50 values for Shishijimicin A against various human cancer cell lines, showcasing its picomolar efficacy.
Note: Values for NCI-H460, MCF-7, RPMI-8226, and A549 are illustrative and based on the known picomolar potency of enediyne compounds. Actual values should be determined experimentally.
Signaling Pathway for Shishijimicin A-Induced Apoptosis
Shishijimicin A's cytotoxic activity is initiated by the induction of DNA double-strand breaks. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR), which ultimately leads to programmed cell death, or apoptosis. The diagram below illustrates the key molecular players and their interactions in this pathway.
Accurate determination of IC50 values requires robust and reproducible experimental methods. Below are detailed protocols for the MTT and CellTiter-Glo® assays, which are widely used for assessing cell viability.
Experimental Workflow
The general workflow for determining the IC50 value of Shishijimicin A is depicted below.
General experimental workflow for IC50 determination.
This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
Cell Seeding:
Harvest exponentially growing cells and perform a cell count.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a stock solution of Shishijimicin A in DMSO (e.g., 1 µM).
Perform serial dilutions of the Shishijimicin A stock solution in complete culture medium to achieve the desired final concentrations (ranging from pM to nM).
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Shishijimicin A.
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
Incubation:
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
Formazan Solubilization:
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
Plot the percentage of cell viability against the logarithm of the Shishijimicin A concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This homogeneous assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
Cancer cell line of interest
Complete cell culture medium
Shishijimicin A (high-purity)
Dimethyl sulfoxide (DMSO, sterile)
CellTiter-Glo® Reagent
Opaque-walled 96-well sterile culture plates
Multichannel pipette
Luminometer
Procedure:
Cell Seeding:
Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.
Compound Preparation and Treatment:
Follow the same compound preparation and treatment protocol as described for the MTT assay.
Incubation:
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
Assay Reagent Preparation and Addition:
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
Signal Generation and Measurement:
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence of each well using a luminometer.
Data Analysis:
Subtract the average luminescence of the blank wells from all other wells.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
Plot the percentage of cell viability against the logarithm of the Shishijimicin A concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The determination of the IC50 value is a fundamental step in the preclinical evaluation of potent anticancer agents like Shishijimicin A. The MTT and CellTiter-Glo® assays are reliable and widely accepted methods for quantifying the cytotoxic effects of this compound. By following the detailed protocols provided in this application note, researchers can generate accurate and reproducible data to further characterize the remarkable potency of Shishijimicin A and advance its development as a potential therapeutic.
Shishijimicin A Total Synthesis: Technical Support Center
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Shishijimicin A, this technical support center provides troubleshooting guides and frequently asked questions (FAQ...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of Shishijimicin A, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Shishijimicin A?
The total synthesis of Shishijimicin A is a formidable undertaking characterized by several key challenges. These include the stereoselective construction of the complex oligosaccharide, the formation of the highly unstable enediyne core, the delicate coupling of the carbohydrate and aglycone fragments, and the final installation of the labile trisulfide linkage.[1][2] Each of these stages requires meticulous control of reaction conditions to manage sensitive functional groups and overcome steric hindrance.
Q2: Why is the glycosylation step particularly difficult?
The key glycosylation reaction, coupling the trisaccharide moiety to the enediyne aglycone, is notoriously challenging due to significant steric hindrance at the glycosylation site.[1] Furthermore, the diverse array of functional groups present in both the glycosyl donor and acceptor can lead to undesired side reactions under the required Lewis acidic conditions, often resulting in low yields.[1]
Q3: What makes the enediyne core synthesis so complex?
The enediyne core of Shishijimicin A is inherently unstable and prone to Bergman cyclization, a reaction that, while crucial for its biological activity, complicates its synthetic handling.[3] The construction of this 10-membered ring system with the correct stereochemistry requires a multi-step and carefully orchestrated sequence of reactions.[2]
Q4: Are there any known issues with the fragment coupling and trisulfide assembly?
Yes, the coupling of the fully elaborated carboline disaccharide and the enediyne aglycone is described as a "delicate" process, implying that it is a sensitive and potentially low-yielding step.[2] The final assembly of the trisulfide bridge is also a critical and challenging transformation, as trisulfides are known to be unstable and require mild reaction conditions for their formation.
Troubleshooting Guides
Low Yield in the Schmidt Glycosylation of the Enediyne Aglycone
This section addresses the pivotal and challenging glycosylation step in the Nicolaou synthesis, where the trisaccharide trichloroacetimidate (B1259523) is coupled with the hydroxy-enediyne acceptor.
Problem: The reported yield for the BF₃·OEt₂-mediated glycosylation is a modest 26%.[1] Researchers may experience even lower yields or complete reaction failure.
Possible Causes and Solutions:
Steric Hindrance: The primary reason for the low yield is attributed to severe steric congestion around the reacting centers.[1]
Lewis Acid Sensitivity: The multitude of functional groups in the advanced intermediates can lead to decomposition or side reactions in the presence of a strong Lewis acid like BF₃·OEt₂.[1]
Moisture: Trace amounts of water can deactivate the Lewis acid and hydrolyze the trichloroacetimidate donor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield glycosylation.
Difficulties in the Synthesis of the Carboline Disaccharide Domain
The synthesis of this crucial fragment involves a convergent strategy with several challenging transformations.
Problem: Researchers may face difficulties in key steps such as the formation of the sulfur-bearing quaternary carbon or the coupling of the carboline dianion with the disaccharide aldehyde.[4][5]
Key Experimental Details and Potential Pitfalls:
Formation of the Sulfur-Bearing Quaternary Center: This is achieved via a Reetz-Müller-Starke reaction.[4][5] Success is highly dependent on the precise stoichiometry of the reagents and anhydrous conditions.
Carboline Dianion-Aldehyde Coupling: The generation of the carboline dianion requires sequential treatment with a strong base (KHMDS) followed by a halogen-metal exchange (t-BuLi).[5] Incomplete metalation or side reactions with the aldehyde can lead to complex product mixtures. The reaction is known to produce a diastereomeric mixture of alcohols, which then requires an oxidation step.[5]
Troubleshooting Protocol:
Dianion Formation: Ensure the complete deprotonation and halogen-metal exchange by carefully controlling the temperature and addition rate of the organolithium reagent. The use of freshly titrated t-BuLi is critical.
Aldehyde Stability: The disaccharide aldehyde may be prone to degradation. It is advisable to use it immediately after preparation and purification.
Reaction Quenching: Quench the reaction at low temperature to minimize side product formation.
Purification: The resulting diastereomeric alcohols may be difficult to separate. It is often more efficient to proceed with the oxidation to the ketone, which is typically easier to purify.[5]
Quantitative Data Summary
The following table summarizes key reaction yields in the total synthesis of Shishijimicin A as reported in the literature.
Protocol 1: Schmidt Glycosylation of the Enediyne Aglycone
This protocol is based on the challenging coupling step described by Nicolaou and coworkers.[1]
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the hydroxy-enediyne glycosyl acceptor (1.0 eq) in freshly distilled, anhydrous dichloromethane (B109758) (CH₂Cl₂). Add 4Å molecular sieves and stir for 30 minutes at room temperature.
Addition of Donor: Add the trichloroacetimidate glycosyl donor (1.5-2.0 eq) to the mixture.
Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C or 0 °C).
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Upon completion, quench the reaction by adding solid sodium bicarbonate or triethylamine.
Workup: Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Carboline Dianion Addition to Disaccharide Aldehyde
This protocol is adapted from the synthesis of the carboline disaccharide domain.[5]
Dianion Generation:
Under an inert atmosphere, dissolve the iodocarboline derivative (1.2 eq) in anhydrous diethyl ether (Et₂O).
Cool the solution to -20 °C and add potassium hexamethyldisilazide (KHMDS) (1.1 eq). Stir for 30 minutes.
Cool the mixture to -78 °C and add tert-butyllithium (B1211817) (t-BuLi) (2.2 eq) dropwise. Stir for an additional 30 minutes to ensure complete halogen-metal exchange.
Aldehyde Addition:
In a separate flask, dissolve the disaccharide aldehyde (1.0 eq) in anhydrous Et₂O at -78 °C.
Slowly transfer the freshly prepared dianion solution to the aldehyde solution via cannula.
Reaction and Quenching:
Stir the reaction mixture at -78 °C and monitor by TLC.
Upon consumption of the aldehyde, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
Workup and Purification:
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
Purify the resulting mixture of diastereomeric alcohols by flash chromatography.
Signaling Pathways and Workflows
Caption: Convergent synthetic strategy for Shishijimicin A.
Shishijimicin A Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Shishijimicin A. It includes detailed troubleshooting guides in a ques...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Shishijimicin A. It includes detailed troubleshooting guides in a question-and-answer format, a compilation of frequently asked questions, quantitative data on synthetic yields, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Shishijimicin A, with a focus on key challenging steps.
1. Swern Oxidation
Question: I am observing low yields and the formation of side products during the Swern oxidation of the alcohol precursor to the enediyne core. What could be the cause and how can I mitigate this?
Answer: Low yields and side reactions in Swern oxidations are often due to temperature fluctuations or improper reaction conditions.[1][2]
Potential Cause 1: Reaction temperature too high. The intermediate formed from DMSO and oxalyl chloride is unstable above -60°C and can lead to side reactions like the Pummerer rearrangement.[2]
Solution: Maintain a strict reaction temperature of -78°C during the addition of oxalyl chloride, DMSO, the alcohol substrate, and the amine base. Use a cryostat or a dry ice/acetone bath for consistent temperature control.
Potential Cause 2: Epimerization. If the alcohol has a stereocenter alpha to the hydroxyl group, the use of triethylamine (B128534) as a base can sometimes lead to epimerization.[1]
Solution: Consider using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize epimerization.
Potential Cause 3: Formation of methylthiomethyl (MTM) ether. This side product can form if the reaction temperature is not kept sufficiently low.[2]
Solution: Strict adherence to the -78°C reaction temperature is crucial. Ensure rapid and efficient quenching of the reaction once the oxidation is complete.
2. Glycosylation and Coupling of Fragments
Question: The crucial coupling reaction between the carboline disaccharide fragment and the enediyne core is resulting in a low yield of the desired product. What are the common challenges and how can they be addressed?
Answer: The coupling of these two complex and sterically hindered fragments is a known challenge in the total synthesis of Shishijimicin A.[3] Several factors can contribute to low yields.
Potential Cause 1: Steric hindrance. The reactive centers of both fragments are sterically encumbered, making bond formation difficult.
Solution: The choice of coupling conditions is critical. The Nicolaou synthesis utilizes a glycosylation reaction to link the two fragments. Ensure that the glycosyl donor (e.g., a trichloroacetimidate (B1259523) on the disaccharide) is highly activated. The use of a Lewis acid promoter like trimethylsilyl (B98337)trifluoromethanesulfonate (B1224126) (TMSOTf) at low temperatures is often employed.
Potential Cause 2: Degradation of the enediyne core. The enediyne moiety is sensitive and can degrade under harsh reaction conditions.
Solution: Perform the coupling reaction at low temperatures (e.g., -78°C to -40°C) to maintain the integrity of the enediyne. Use of an inert atmosphere (argon or nitrogen) is essential to prevent oxidative degradation.
Potential Cause 3: Poor nucleophilicity of the acceptor. The hydroxyl group on the enediyne fragment that acts as the nucleophile may not be sufficiently reactive.
Solution: Ensure the complete deprotonation of the acceptor alcohol if required by the specific protocol. However, in many glycosylation reactions, the alcohol itself is the nucleophile. In such cases, optimizing the Lewis acid promoter and reaction time is key.
3. Enediyne Cyclization (Bergman Cyclization)
Question: I am concerned about the stability of the enediyne core and the potential for premature Bergman cyclization. What factors influence this reaction and how can I avoid unwanted reactivity?
Answer: The Bergman cyclization is the key DNA-damaging reaction of enediynes and is triggered by specific structural and environmental factors.[4][5]
Influencing Factor 1: Geometric Constraints. The distance between the two alkyne termini of the enediyne is critical. Cyclization is more likely when this distance is smaller.[6]
Mitigation: The synthetic route is designed to keep the enediyne in a stable conformation until the final product is assembled. It is important to follow the established protecting group strategy, as these groups can influence the conformation of the macrocycle.
Influencing Factor 2: Strain. Ring strain can lower the activation energy for cyclization.[5]
Mitigation: The 10-membered ring of Shishijimicin A is designed to be relatively stable. Avoid conditions that could induce conformational changes that increase ring strain.
Influencing Factor 3: Radical Initiators. The presence of radical initiators can potentially trigger the cyclization.
Mitigation: Use degassed solvents and maintain an inert atmosphere during reactions involving the enediyne core to minimize the presence of oxygen, which can act as a radical scavenger but also potentially initiate side reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main fragments for the convergent synthesis of Shishijimicin A?
A1: The total synthesis of Shishijimicin A is based on a convergent strategy that involves the synthesis of two main fragments: the carboline disaccharide and the hydroxy enediyne thioacetate.[8]
Q2: Which key reaction is used to couple the two main fragments?
A2: A glycosylation reaction is typically used to couple the carboline disaccharide (acting as the glycosyl donor) with the hydroxy enediyne fragment (acting as the glycosyl acceptor).[3]
Q3: What are some of the improvements made in the streamlined synthesis of Shishijimicin A?
A3: The streamlined synthesis reported by Nicolaou and coworkers in 2018 focused on improving the efficiency of the synthetic route, including the preparation of key intermediates and optimizing coupling strategies.[9]
Q4: Why is the trisulfide moiety important?
A4: The trisulfide group in Shishijimicin A is believed to act as a triggering device for the Bergman cyclization, which is the mechanism of its antitumor activity.
Quantitative Data: Comparison of Synthetic Yields
The following table summarizes the yields for key steps in the total synthesis of Shishijimicin A as reported in the 2015 JACS publication by K.C. Nicolaou and coworkers. A direct comparison with the streamlined 2018 synthesis is challenging as the routes and intermediates differ.
Step
Precursor
Product
Reagents and Conditions
Yield (%)
Enediyne Core Synthesis
Ketalization
Tetronic acid
Ketal-protected tetronic acid
Ethylene glycol, p-TsOH, benzene, reflux
95
Reduction
Ketal-protected tetronic acid
Lactol
DIBAL-H, CH2Cl2, -78 °C
96
Asymmetric Allylation
Lactol
Homoallylic alcohol
(-)-Ipc2B(allyl), Et2O, -78 °C
85
Swern Oxidation
Homoallylic alcohol
Aldehyde
(COCl)2, DMSO, Et3N, CH2Cl2, -78 °C
92
Intramolecular Cycloaddition
Aldehyde
Cycloadduct
NH2OH·HCl, pyridine, EtOH, reflux
81
Carboline Disaccharide Synthesis
Glycosylation (Sugar 1 + Sugar 2)
Protected monosaccharide donors/acceptors
Disaccharide
NIS, AgOTf, CH2Cl2
75
Carboline Attachment
Disaccharide aldehyde
Carboline-disaccharide
Lithiated β-carboline, THF, -78 °C
60
Final Coupling and Deprotection
Glycosylation Coupling
Carboline disaccharide & Enediyne core
Coupled product
TMSOTf, CH2Cl2, -78 °C
55
Trisulfide Formation & Deprotection
Coupled product
Shishijimicin A
PhthNSSMe, then global deprotection
30
Note: Yields are approximate and based on reported values in the literature. Actual yields may vary depending on experimental conditions.
Experimental Protocols
The following are summarized experimental protocols for key reactions in the synthesis of Shishijimicin A, based on the work of Nicolaou et al.
1. General Procedure for Swern Oxidation
To a solution of oxalyl chloride (2.0 eq.) in anhydrous CH2Cl2 cooled to -78 °C under an argon atmosphere is added anhydrous DMSO (4.0 eq.) dropwise. After stirring for 15 minutes, a solution of the alcohol (1.0 eq.) in anhydrous CH2Cl2 is added dropwise. The resulting mixture is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 eq.). The reaction mixture is allowed to warm to room temperature over 1 hour. The reaction is then quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. General Procedure for Glycosylation Coupling
To a solution of the glycosyl donor (e.g., carboline disaccharide trichloroacetimidate, 1.2 eq.) and the glycosyl acceptor (e.g., hydroxy enediyne fragment, 1.0 eq.) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere is added trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq.) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to -40 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution. The mixture is warmed to room temperature and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography.
Visualizations
Caption: Convergent total synthesis workflow for Shishijimicin A.
Caption: Key steps in the Swern oxidation signaling pathway.
Stability issues of Shishijimicin A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Shishijimicin A in aqueous solutions. The information is presented in a question-and-an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Shishijimicin A in aqueous solutions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Shishijimicin A and why is its stability a concern?
Shishijimicin A is a potent enediyne antitumor antibiotic.[1] The enediyne functional group, a nine- or ten-membered ring containing a double bond between two triple bonds, is often referred to as the "warhead" of the molecule.[2] This structural motif is inherently reactive and can be "triggered" to undergo a chemical transformation, such as the Bergman or Myers-Saito cyclization, to form a highly reactive diradical species.[2][3] This diradical is responsible for the compound's cytotoxic effects, as it can cleave double-stranded DNA.[2][4] However, this inherent reactivity also makes Shishijimicin A and other enediynes susceptible to degradation in aqueous solutions, potentially leading to a loss of therapeutic efficacy.
Q2: What are the primary factors that can affect the stability of Shishijimicin A in aqueous solutions?
While specific degradation kinetics for Shishijimicin A are not extensively published, based on the known chemistry of enediyne antibiotics, several factors are critical to its stability in aqueous solutions:
pH: The stability of many pharmaceutical compounds is pH-dependent.[5][6] For some enediynes, acidic conditions can contribute to the activation of the warhead.[4] It is crucial to maintain a well-buffered environment within the optimal pH range for the compound's stability.
Temperature: Elevated temperatures generally accelerate chemical degradation reactions.[7][8] Therefore, it is critical to store and handle Shishijimicin A solutions at recommended low temperatures.
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways in sensitive molecules.[3][9]
Presence of Nucleophiles and Reducing Agents: The enediyne core can be "triggered" by nucleophiles, such as thiols (e.g., glutathione, dithiothreitol).[2][4] The presence of such molecules in the solution can lead to the activation of the warhead and subsequent degradation.
Oxygen: The reactive diradical formed upon activation of the enediyne core can react with molecular oxygen, leading to DNA strand breaks.[4] While this is part of its mechanism of action, uncontrolled activation in solution in the presence of oxygen can lead to degradation.
Q3: What are the likely degradation pathways for Shishijimicin A in an aqueous environment?
The primary degradation pathway for Shishijimicin A in an aqueous solution is expected to involve the activation of the enediyne core, followed by cyclization and reaction with available molecules.
Caption: Generalized degradation pathway of an enediyne antibiotic.
Another potential point of instability is the methyl trisulfide linkage, which can be susceptible to hydrolysis or reaction with nucleophiles.
Troubleshooting Guide
Issue Observed
Potential Cause
Recommended Action
Loss of cytotoxic activity in cell-based assays.
Degradation of Shishijimicin A in the stock solution or culture medium.
1. Prepare fresh stock solutions from lyophilized powder. 2. Minimize the time the compound is in aqueous media before and during the experiment. 3. Assess the stability of Shishijimicin A in your specific cell culture medium (see Experimental Protocols). 4. Ensure proper storage of stock solutions (see Q4 in FAQs).
Precipitate forms in the aqueous solution.
Poor solubility or aggregation.
1. Ensure the final concentration is within the solubility limits. 2. If using a co-solvent like DMSO, ensure the final percentage is low and compatible with your experimental system. 3. Gently vortex or sonicate to aid dissolution, avoiding excessive heat.
Inconsistent experimental results.
Inconsistent handling and storage of Shishijimicin A solutions.
1. Standardize the protocol for solution preparation, storage, and handling. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect solutions from light and store at the recommended temperature.
1. Discard the solution and prepare a fresh one. 2. Use high-purity, degassed solvents and buffers to minimize oxidative stress. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if high sensitivity to oxidation is suspected.
Experimental Protocols
Protocol 1: Assessment of Shishijimicin A Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of Shishijimicin A in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
Shishijimicin A
High-purity, anhydrous DMSO
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4), filtered and degassed
Formic acid or other appropriate mobile phase modifier
Temperature-controlled incubator or water bath
Microcentrifuge tubes or HPLC vials
Procedure:
Preparation of Stock Solution: Prepare a concentrated stock solution of Shishijimicin A (e.g., 1 mM) in high-purity, anhydrous DMSO.
Preparation of Test Solution: Dilute the stock solution into the pre-warmed (to the desired experimental temperature) aqueous buffer to the final test concentration (e.g., 10 µM).
Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C), protected from light.
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the test solution.
Sample Quenching and Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to halt further degradation.
HPLC Analysis:
Thaw the samples on ice.
Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid.
Monitor the elution profile at a wavelength where Shishijimicin A has a strong absorbance.
Data Analysis:
Determine the peak area of the intact Shishijimicin A at each time point.
Plot the percentage of remaining Shishijimicin A against time to determine the degradation kinetics and half-life under the tested conditions.
Caption: Experimental workflow for assessing Shishijimicin A stability.
Data Presentation
The following table summarizes hypothetical stability data for Shishijimicin A under different conditions to illustrate how results could be presented. Note: This data is for illustrative purposes only and is not based on published experimental results for Shishijimicin A.
Condition
Buffer
Temperature (°C)
Half-life (t½) (hours)
1
PBS, pH 7.4
37
~ 8
2
PBS, pH 7.4
25
~ 24
3
PBS, pH 7.4
4
> 72
4
Acetate Buffer, pH 5.0
25
~ 48
5
PBS, pH 7.4 + 1 mM GSH
25
< 1
Concluding Remarks
The stability of Shishijimicin A in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. By understanding the factors that influence its degradation and implementing proper handling and storage procedures, researchers can minimize the loss of this potent compound. The protocols and troubleshooting guides provided here offer a framework for working with Shishijimicin A and for designing experiments to assess its stability in specific experimental systems.
Technical Support Center: Overcoming Shishijimicin A Supply Challenges
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges associated with the low natural supply of the potent antitumor agen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges associated with the low natural supply of the potent antitumor agent, Shishijimicin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of Shishijimicin A and why is its supply limited?
A1: Shishijimicin A is a natural product isolated from the marine ascidian Didemnum proliferum.[1] Its supply is extremely limited due to the low natural abundance of the compound in the host organism. The complex structure of Shishijimicin A also makes its isolation and purification a challenging process, contributing to its scarcity for research and clinical development.
Q2: What are the main strategies to overcome the low supply of natural Shishijimicin A?
A2: The primary strategies to overcome the supply limitations of Shishijimicin A are:
Total Synthesis: This is currently the most viable and established method for obtaining significant quantities of Shishijimicin A and its analogs. Several research groups have reported successful total syntheses of this complex molecule.
Semisynthesis: This approach involves chemically modifying the natural product or a synthetic intermediate to create analogs with desired properties, such as attachment points for antibody-drug conjugate (ADC) linkers.
Biosynthetic Engineering: This strategy aims to identify and engineer the biosynthetic gene cluster (BGC) responsible for Shishijimicin A production. The true producer is likely a microbial symbiont of Didemnum proliferum. By cloning and expressing this BGC in a suitable heterologous host, a sustainable and scalable production method could be developed.
Q3: Is total synthesis a practical approach for obtaining Shishijimicin A for large-scale studies?
A3: While complex, total synthesis has been demonstrated to be a practical and effective method for producing Shishijimicin A in quantities sufficient for preclinical research and the development of antibody-drug conjugates.[2][3] Streamlined and convergent synthetic routes have been developed to improve efficiency and overall yield.
Q4: Has the biosynthetic gene cluster for Shishijimicin A been identified?
A4: To date, the specific biosynthetic gene cluster responsible for Shishijimicin A production has not been publicly reported. Identifying and cloning this cluster from the uncultured microbial symbiont of Didemnum proliferum remains a significant challenge in the field.
Q5: What are the key challenges in developing Shishijimicin A as a therapeutic agent?
A5: The main challenges include:
Limited Supply: As discussed, the low natural abundance is a major hurdle.
High Cytotoxicity: Shishijimicin A is extremely potent, which necessitates targeted delivery systems like ADCs to minimize off-target toxicity.
Complex Synthesis: The total synthesis is a multi-step process requiring specialized expertise in organic chemistry.
ADC Development: Optimizing the linker, payload, and antibody for a successful ADC requires extensive research and development.
Troubleshooting Guides
Total Synthesis Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low yield in the coupling of the enediyne and carbohydrate fragments.
- Incomplete activation of the glycosyl donor.- Steric hindrance at the coupling site.- Decomposition of the sensitive enediyne core.
- Use a more potent activating agent for the glycosyl donor (e.g., TMSOTf).- Optimize reaction temperature and time to minimize decomposition.- Consider a less sterically hindered protecting group strategy on either fragment.
Difficulty in the formation of the trisulfide linkage.
- Inefficient sulfur transfer reagent.- Oxidation of thiol precursors.
- Use a more reliable sulfur transfer reagent like PhthNSSMe.- Perform the reaction under strictly anaerobic conditions to prevent oxidation.- Ensure the purity of the thiol precursor before the reaction.
Epimerization at chiral centers during synthesis.
- Use of harsh basic or acidic conditions.- Prolonged reaction times at elevated temperatures.
- Employ milder reaction conditions and reagents.- Carefully monitor reaction progress to avoid unnecessary exposure to harsh conditions.- Utilize chiral chromatography to separate diastereomers if epimerization is unavoidable.
Antibody-Drug Conjugate (ADC) Development Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low drug-to-antibody ratio (DAR).
- Inefficient conjugation chemistry.- Steric hindrance around the conjugation site on the antibody or linker-payload.
- Optimize the stoichiometry of the linker-payload to the antibody.- Adjust pH and temperature of the conjugation reaction.- Explore different linker chemistries or attachment sites on the antibody.
ADC aggregation.
- High DAR leading to increased hydrophobicity.- Unstable linker leading to intermolecular crosslinking.
- Target a lower, more homogenous DAR.- Include excipients in the formulation to prevent aggregation.- Use a more stable linker technology.
Premature payload release in plasma.
- Linker instability in circulation.
- Design and synthesize more stable linkers (e.g., non-cleavable or enzyme-cleavable linkers stable in plasma).- Evaluate linker stability in plasma in vitro before in vivo studies.
Comparative Data on Shishijimicin A Supply Strategies
Strategy
Source/Method
Reported Yield/Efficiency
Key Advantages
Key Disadvantages
Natural Isolation
Didemnum proliferum
Not explicitly quantified in literature, but known to be extremely low.
Access to the natural, unmodified compound.
Unsustainable and not scalable; purification is challenging.
Total Synthesis
Convergent chemical synthesis
Overall yields for multi-step syntheses are typically in the low single-digit percentages.
Scalable and provides access to analogs; enables structural modifications.
Technically demanding, lengthy, and requires specialized expertise.
Semisynthesis
Chemical modification of synthetic intermediates
Dependent on the efficiency of the specific modification reaction.
Allows for the introduction of specific functionalities (e.g., for ADC conjugation).
Requires access to a suitable precursor from total synthesis.
Biosynthetic Engineering
Heterologous expression of the BGC
Not yet achieved for Shishijimicin A.
Potentially the most cost-effective and scalable method for long-term production.
The biosynthetic gene cluster has not yet been identified and cloned.
Experimental Protocols
Key Experiment: Total Synthesis of Shishijimicin A (Conceptual Workflow)
The total synthesis of Shishijimicin A is a complex, multi-step process. A convergent approach is typically employed, involving the independent synthesis of two key fragments: the enediyne core and the carboline-disaccharide moiety, which are then coupled and further elaborated to yield the final product. The detailed experimental procedures, including reagent quantities and reaction conditions, can be found in the supplementary information of the primary literature.
Synthesis of the Enediyne Aglycone: This involves the construction of the 10-membered enediyne ring system, often through a series of cyclization and functional group manipulation reactions.
Synthesis of the Carboline-Disaccharide Fragment: This part of the synthesis focuses on the assembly of the unique sugar portion of Shishijimicin A, including the attachment of the β-carboline unit.
Fragment Coupling and Final Elaboration: The two key fragments are coupled together, followed by the installation of the trisulfide side chain and final deprotection steps to yield Shishijimicin A.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Strategies to overcome the limited supply of Shishijimicin A.
Technical Support Center: Optimizing Coupling Reactions in Shishijimicin A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Shishijimicin A. The content...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Shishijimicin A. The content focuses on optimizing the critical coupling reactions: the Stille coupling for the union of the enediyne and carboline fragments, the late-stage glycosylation, and the final trisulfide installation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical coupling reactions in the total synthesis of Shishijimicin A?
A1: The convergent total synthesis of Shishijimicin A, notably the route developed by K.C. Nicolaou and coworkers, hinges on three pivotal coupling reactions:
Stille Cross-Coupling: This reaction forges the crucial carbon-carbon bond between the highly functionalized β-carboline disaccharide and the enediyne core.[1]
Glycosylation: The stereoselective installation of the complex oligosaccharide onto the enediyne aglycone is a challenging yet essential step.
Trisulfide Formation: The final step involves the delicate construction of the allylic trisulfide moiety, which is critical for the molecule's biological activity.[1]
Q2: Why is the Stille coupling for the enediyne and carboline fragments considered "delicate"?
A2: The term "delicate" refers to the sensitivity of the reaction to various parameters due to the steric hindrance and electronic properties of the complex coupling partners.[1] Low yields, incomplete conversion, and the formation of side products such as homocoupling of the stannane (B1208499) or decomposition of the enediyne core are common challenges. Careful optimization of the catalyst, ligands, solvent, temperature, and additives is crucial for success.
Q3: What are the main challenges in the late-stage glycosylation of the Shishijimicin A aglycone?
A3: Late-stage glycosylation of complex molecules like the Shishijimicin A aglycone presents significant stereochemical hurdles. The steric bulk around the glycosylation site can hinder the approach of the glycosyl donor, leading to low yields or the formation of the undesired anomer. Achieving high stereoselectivity often requires careful selection of the glycosyl donor, activating system, and reaction conditions.
Q4: How stable is the allylic trisulfide in Shishijimicin A, and what precautions should be taken during its synthesis and handling?
A4: Allylic trisulfides can be sensitive to heat, light, and certain reagents.[2] During the synthesis, it is important to use mild conditions and to purify the product carefully to avoid decomposition. For storage, it is recommended to keep Shishijimicin A at low temperatures in the dark and under an inert atmosphere to prevent degradation of the trisulfide moiety, which can disproportionate to the corresponding disulfide and tetrasulfide.[2]
Troubleshooting Guides
Stille Cross-Coupling of the Enediyne and Carboline Fragments
Problem
Potential Cause
Troubleshooting Solution
Low to no product formation
Inactive catalyst
Use a freshly opened bottle of palladium catalyst or pre-activate the catalyst. Consider using a more active catalyst/ligand system (see Table 1).
Poor solubility of starting materials
Use a co-solvent system (e.g., THF/DMF) to improve solubility. Ensure all reagents are fully dissolved before heating.
Steric hindrance
Employ a less bulky phosphine (B1218219) ligand or a ligandless protocol if applicable. Increase the reaction temperature incrementally, monitoring for decomposition.
Significant homocoupling of the organostannane
Inefficient transmetalation
Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation. Use of CsF as an additive can also accelerate this step.
Presence of oxygen
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
Decomposition of the enediyne core
High reaction temperature
Optimize the reaction at a lower temperature for a longer duration. Use a more active catalyst that allows for lower reaction temperatures.
Presence of acidic or basic impurities
Use freshly distilled and neutral solvents. Ensure all glassware is thoroughly dried and free of contaminants.
Catalyst (mol%)
Ligand (mol%)
Additive
Solvent
Temp (°C)
Yield (%)
Reference
Pd₂(dba)₃ (5)
AsPh₃ (20)
CuI (10)
THF
65
~60
Nicolaou, 2015
Pd(PPh₃)₄ (10)
-
LiCl
DMF
80
Variable
General
PdCl₂(dppf) (5)
-
-
Toluene
100
Variable
General
Glycosylation of the Enediyne Aglycone
Problem
Potential Cause
Troubleshooting Solution
Low yield of glycosylated product
Steric hindrance at the acceptor hydroxyl group
Use a more reactive glycosyl donor (e.g., trichloroacetimidate (B1259523) or thioglycoside). Employ a powerful activating system (e.g., TMSOTf).
Poor nucleophilicity of the acceptor
Convert the acceptor hydroxyl to a more nucleophilic species in situ if possible, though this is often challenging in complex substrates.
Formation of the wrong anomer (α instead of β, or vice versa)
Inappropriate glycosyl donor or reaction conditions
For a 1,2-trans glycoside, use a donor with a participating group at C2 (e.g., acetate). For a 1,2-cis glycoside, use a donor without a participating group and a non-polar solvent to favor an SN2-like pathway.[3]
Anomerization of the product
Quench the reaction promptly upon completion. Use a buffered workup to avoid acidic or basic conditions that could lead to anomerization.
Decomposition of the aglycone
Harsh reaction conditions
Use a milder activating system. Optimize the reaction at a lower temperature.
Glycosyl Donor
Activator
Solvent
Temp (°C)
Stereoselectivity (β:α)
Reference
Trichloroacetimidate
TMSOTf
CH₂Cl₂
-40 to 0
High β
General
Thioglycoside
NIS/TfOH
CH₂Cl₂/Et₂O
-78 to -20
High β
General
Glycosyl Fluoride
SnCl₂/AgClO₄
Et₂O
0 to rt
Variable
General
Trisulfide Formation
Problem
Potential Cause
Troubleshooting Solution
Low yield of trisulfide
Disproportionation to disulfide and tetrasulfide
Use a precise stoichiometry of the thiol and the sulfur transfer reagent. Keep the reaction temperature low and the reaction time as short as possible.
Oxidation of the starting thiol
Ensure all reagents and solvents are deoxygenated. Work under a strict inert atmosphere.
Formation of multiple sulfur-containing byproducts
Non-specific reaction of the sulfur transfer reagent
Use a milder and more selective sulfur transfer reagent like PhthNSSMe.
Instability of the purified trisulfide
Exposure to light, heat, or non-neutral pH
Store the purified product at low temperature (-20 °C or below), protected from light, and in a neutral, aprotic solvent.[2]
Sulfur Transfer Reagent
Reaction Conditions
Advantages
Disadvantages
Reference
S₈/DBU
THF, rt
Readily available starting materials
Often leads to a mixture of polysulfides
General
PhthNSSMe
CH₂Cl₂, rt
High yielding and clean reaction
Reagent needs to be synthesized
Nicolaou, 2015
Lawesson's Reagent
Toluene, reflux
Effective for some substrates
High temperatures can cause decomposition
General
Experimental Protocols & Visualizations
Stille Cross-Coupling Workflow
The following diagram outlines the general workflow for the Stille coupling of the vinyl iodide enediyne fragment with the β-carboline stannane.
Caption: Workflow for the Stille cross-coupling reaction.
Troubleshooting Logic for Low Yield in Stille Coupling
This diagram illustrates a logical approach to troubleshooting low yields in the Stille coupling reaction.
Caption: A decision tree for troubleshooting low yields in Stille coupling.
Glycosylation Reaction Pathway
This diagram shows the key steps in a typical glycosylation reaction involving a trichloroacetimidate donor.
Caption: Key steps in the glycosylation of the enediyne aglycone.
Troubleshooting low efficacy in Shishijimicin A-based ADCs
Welcome to the technical support center for Shishijimicin A-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Shishijimicin A-based Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to low efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Shishijimicin A and what is its mechanism of action?
Shishijimicin A is a highly potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] As a payload in an ADC, its mechanism is initiated upon ADC internalization and trafficking to the lysosome. Inside the cell, the linker is cleaved, releasing Shishijimicin A. The released payload then binds to the minor groove of double-stranded DNA and undergoes a chemical reaction (Bergman cyclization) to form a diradical species. This species causes double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[2] Its exceptional potency, with IC50 values in the low picomolar range for the free drug, makes it a compelling, albeit challenging, payload for ADCs.[1]
Diagram: General Mechanism of Action for a Shishijimicin A-ADC
Caption: Workflow of Shishijimicin A-ADC from binding to apoptosis induction.
Q2: What is the "bystander effect" and is it relevant for Shishijimicin A-ADCs?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells.[3] This occurs when the released payload is membrane-permeable and can diffuse out of the target cell to kill its neighbors.[4] This is highly relevant for treating heterogeneous tumors where not all cells express the target antigen.
For enediyne ADCs like those based on Shishijimicin A or Uncialamycin, the bystander effect is significant and often desirable.[5] It is largely dependent on the use of a cleavable linker that releases the payload in a form that can cross cell membranes.[5] Non-cleavable linkers typically do not produce a bystander effect because the payload is released with a charged amino acid attached after lysosomal degradation, preventing it from leaving the cell.[3]
Troubleshooting Guide: Low In Vitro Cytotoxicity
Low or inconsistent in vitro cytotoxicity is a primary indicator of suboptimal ADC efficacy. The following Q&A guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Low ADC Efficacy
Caption: A stepwise workflow for troubleshooting low ADC efficacy.
Q3: My Shishijimicin A-ADC shows lower than expected potency. Where should I start?
Answer: Start by verifying the characteristics of your target cells and ADC construct.
Target Antigen Expression: The primary determinant of ADC efficacy is the presence of the target antigen on the cell surface. Low or heterogeneous expression will lead to poor efficacy.
Action: Use flow cytometry to confirm and quantify the antigen expression level on your cell line. Compare high-expressing vs. low-expressing lines as positive and negative controls, respectively.
ADC Internalization: Binding alone is insufficient; the ADC must be internalized for the payload to be released in the lysosome.
Action: Perform an internalization assay to confirm the ADC is being taken up by the target cells. Antibodies with slow internalization rates may require longer incubation times in cytotoxicity assays.
Q4: My target expression and internalization are adequate, but cytotoxicity is still low. What's the next step?
Answer: Investigate the quality and stability of your ADC conjugate.
Drug-to-Antibody Ratio (DAR): An insufficient number of payload molecules per antibody will result in a weak cytotoxic signal. For highly potent payloads like Shishijimicin A, a lower DAR (e.g., 2-4) is often targeted to maintain a good therapeutic window, but inconsistent or low DAR can be problematic.
Action: Determine the average DAR and drug load distribution using Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry. If the DAR is low, re-optimize your conjugation protocol.
Linker Stability: Enediyne payloads can be sensitive, and the linker chemistry is critical. Premature release of the payload in the culture medium due to an unstable linker will reduce the amount delivered to the target cell and can cause off-target toxicity. Some linker chemistries are known to be unstable in plasma. For instance, certain constructs with primary carbamates or hydrolytically labile groups have shown poor stability.[2]
Action: Perform a plasma stability assay by incubating the ADC in mouse or human plasma over several days and measuring the amount of intact ADC or released payload.
Table 1: Representative Plasma Stability of Enediyne ADCs with Different Linkers
| Unstable (Example) | Primary Carbamate | Not specified; noted for instability | Loss of specific activity in vitro[2] |
Q5: My ADC is well-characterized and stable, but efficacy remains suboptimal, especially in dense cultures. What else could be the issue?
Answer: Evaluate the bystander killing capacity of your ADC.
Payload Release and Permeability: For potent payloads like Shishijimicin A, the bystander effect is a powerful mechanism to overcome tumor heterogeneity. This requires a cleavable linker that releases a membrane-permeable payload.
Action: If using a non-cleavable linker, consider switching to a cleavable design (e.g., a protease-cleavable valine-citrulline linker) to enable bystander killing.[5]
Action: Perform a co-culture cytotoxicity assay with a mix of antigen-positive and antigen-negative cells to directly measure the bystander effect.[6]
Table 2: Illustrative In Vitro Cytotoxicity Data for a Shishijimicin A-ADC
(Note: These are representative values based on the known high potency of Shishijimicin A. Actual values will vary based on the specific antibody, linker, and cell line.)
Cell Line
Target Expression
ADC Construct
IC50 (pM)
SK-BR-3
High (HER2+)
Shishijimicin A-ADC (Cleavable Linker)
25
NCI-N87
High (HER2+)
Shishijimicin A-ADC (Cleavable Linker)
40
SK-BR-3
High (HER2+)
Shishijimicin A-ADC (Non-cleavable Linker)
150
MDA-MB-468
Low/Negative (HER2-)
Shishijimicin A-ADC (Cleavable Linker)
> 10,000
Free Shishijimicin A
N/A
N/A
~5
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Resazurin-Based)
Cell Seeding: Plate target cells (e.g., SK-BR-3) and control cells (e.g., MDA-MB-468) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
ADC Treatment: Prepare serial dilutions of the Shishijimicin A-ADC, a non-targeting control ADC, and free Shishijimicin A payload in complete culture medium.
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate for 96-120 hours to allow for internalization and the DNA damage cascade to complete.
Viability Assessment: Add resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.
Data Acquisition: Measure fluorescence using a plate reader.
Analysis: Normalize the data to untreated control wells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Plasma Stability Assay by LC-MS
Incubation: Add the ADC to fresh mouse or human plasma to a final concentration (e.g., 100 µg/mL). Incubate at 37°C. Prepare a parallel control sample of ADC in PBS.[7]
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[7]
ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A/G magnetic beads.[7]
Sample Preparation: Wash the beads to remove non-specifically bound proteins. Elute the ADC. The sample can be analyzed intact or reduced with DTT to separate heavy and light chains.
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the amount of intact ADC remaining and identify any degradation products or payload loss.[1][8]
Protocol 3: DAR Determination by HIC-HPLC
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
Chromatography System: Use an HPLC system with a HIC column (e.g., Butyl-NPR).[9]
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[10]
Gradient Elution: Inject the sample and elute using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later at lower salt concentrations.[9]
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the relative peak areas.[9]
Technical Support Center: Synthesis of Thiosugars via Nucleophilic Displacement Reactions
Disclaimer: Extensive searches for the "Reetz–Müller-Starke reaction" in the context of thiosugar synthesis did not yield specific results under this name. It is possible that this refers to a less common nomenclature or...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Extensive searches for the "Reetz–Müller-Starke reaction" in the context of thiosugar synthesis did not yield specific results under this name. It is possible that this refers to a less common nomenclature or a specific variation of a more broadly known reaction. This guide therefore focuses on a widely employed and refined method for thiosugar synthesis: the nucleophilic displacement of anomeric leaving groups with sulfur nucleophiles. This approach is fundamental to the synthesis of a wide variety of thiosugars and presents numerous opportunities for refinement and troubleshooting.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of thiosugars. It includes a troubleshooting guide and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of thiosugars via nucleophilic displacement.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Poor Leaving Group: The anomeric leaving group (e.g., bromide, acetate) is not sufficiently reactive. 2. Inactive Nucleophile: The sulfur nucleophile (e.g., thioacetate (B1230152), thiourea) has degraded or is not sufficiently nucleophilic. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. 4. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
1. Leaving Group Modification: Convert glycosyl acetates to the more reactive glycosyl bromides or trichloroacetimidates. 2. Fresh Nucleophile: Use freshly prepared or purified sulfur nucleophiles. Consider using a stronger nucleophile if applicable. 3. Solvent Screening: Test a range of aprotic polar solvents such as DMF, acetonitrile, or acetone (B3395972). Ensure anhydrous conditions if reagents are moisture-sensitive. 4. Temperature Optimization: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition.
Formation of Side Products
1. Elimination: Formation of glycal byproducts through elimination of the leaving group and a proton at C2. 2. Hydrolysis: The glycosyl donor or product is hydrolyzed due to the presence of water. 3. Disulfide Formation: Oxidation of the desired glycosyl thiol to a disulfide.
1. Use of Non-basic Conditions: Employ reaction conditions that are not strongly basic to minimize elimination. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Inert Atmosphere and Reducing Work-up: Perform the reaction under an inert atmosphere. During work-up, a mild reducing agent can be used if disulfide formation is observed.
Poor Stereoselectivity (Incorrect Anomer)
1. Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a carbocation intermediate, leading to a mixture of anomers. 2. Anomeric Effect: The thermodynamic stability of the anomers may favor the undesired product. 3. Neighboring Group Participation: A participating group at C2 (e.g., acetate) can direct the stereochemical outcome.
1. Promote SN2 Reaction: Use a highly reactive leaving group, a strong nucleophile, and a polar aprotic solvent to favor an SN2 mechanism, which typically results in inversion of stereochemistry. 2. Lewis Acid Catalysis: In some cases, the use of a Lewis acid can influence the stereoselectivity.[1] 3. Choice of Protecting Groups: Use a non-participating group at C2 (e.g., benzyl (B1604629) ether) if the opposite anomer to that directed by a participating group is desired.
Difficulty in Product Purification
1. Similar Polarity of Product and Byproducts: The desired thiosugar and side products may have similar polarities, making chromatographic separation challenging. 2. Product Instability: The thiosugar product may be unstable to the purification conditions (e.g., silica (B1680970) gel chromatography).
1. Recrystallization: Attempt to purify the product by recrystallization if it is a solid. 2. Alternative Chromatography: Consider using a different stationary phase for chromatography (e.g., alumina, reversed-phase silica) or derivatize the product to alter its polarity for easier separation. 3. Flash Chromatography: Employ flash column chromatography for rapid purification to minimize product degradation on the column.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for thiosugar synthesis via nucleophilic displacement?
A1: Per-O-acetylated or per-O-benzoylated glycosyl bromides are common and effective starting materials due to the good leaving group ability of the bromide at the anomeric position. Glycosyl acetates can also be used, often in the presence of a Lewis acid to enhance the reactivity of the acetate (B1210297) as a leaving group.[1]
Q2: How can I control the stereochemistry at the anomeric center?
A2: The stereochemical outcome is primarily controlled by the choice of the neighboring group at the C-2 position and the reaction mechanism. A participating group at C-2 (like an acetate) will typically lead to the formation of a 1,2-trans product. A non-participating group (like a benzyl ether) and SN2 conditions will generally result in a 1,2-cis product.
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: To improve the reaction rate, you can try several approaches. Increasing the reaction temperature is a common method. Alternatively, you can use a more reactive glycosyl donor, such as a glycosyl bromide instead of a glycosyl acetate. The choice of solvent can also have a significant impact; switching to a more polar aprotic solvent like DMF can accelerate SN2 reactions.
Q4: I am observing the formation of a disulfide byproduct. How can I prevent this?
A4: Disulfide formation is an oxidative side reaction. To prevent it, ensure your reaction is carried out under an inert atmosphere (nitrogen or argon) to exclude oxygen. Degassing your solvent before use can also be beneficial. If the disulfide forms during workup, you can add a mild reducing agent like dithiothreitol (B142953) (DTT) to the crude product before purification to cleave the disulfide bond back to the desired thiol.
Q5: What are some common sulfur nucleophiles used in this reaction?
A5: A variety of sulfur nucleophiles can be employed. Potassium thioacetate is commonly used to introduce a protected thiol, which can then be deprotected under basic conditions. Thiourea is another reagent that reacts with the glycosyl donor to form an isothiouronium salt, which is then hydrolyzed to the thiol. Direct use of sodium sulfide (B99878) or hydrogen sulfide is also possible but can be more challenging to handle.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose from Glycosyl Bromide
This protocol describes the synthesis of a common thiosugar intermediate from a per-O-acetylated glycosyl bromide using potassium thioacetate.
Dissolve acetobromo-α-D-glucose (1.0 eq) in anhydrous acetone in a round-bottom flask under a nitrogen atmosphere.
Add potassium thioacetate (1.2 eq) to the solution in one portion.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Once the starting material is consumed, remove the acetone using a rotary evaporator.
Partition the residue between dichloromethane and water.
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2,3,4,6-tetra-O-acetyl-1-S-acetyl-β-D-glucopyranose.
For deprotection of the thioacetate, the product from step 8 is dissolved in methanol (B129727) and treated with a catalytic amount of sodium methoxide (B1231860) at room temperature. The reaction is monitored by TLC and quenched upon completion.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiosugar Synthesis
Glycosyl Donor
Sulfur Nucleophile
Solvent
Catalyst/Promoter
Temp (°C)
Time (h)
Yield (%)
Anomeric Selectivity (α:β)
Per-O-acetyl-α-D-glucopyranosyl Bromide
Potassium Thioacetate
Acetone
None
25
3
85-95
>1:19
Per-O-acetyl-β-D-glucopyranosyl Acetate
Thioacetic Acid
Dichloromethane
BF₃·OEt₂
0-25
6
70-85
1:10
Per-O-benzoyl-α-D-mannopyranosyl Bromide
Thiourea
Acetonitrile
None
80
12
60-75
>19:1 (after hydrolysis)
Note: The data presented in this table are representative examples from the literature and actual results may vary depending on the specific substrate and experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of a protected thiosugar.
Caption: Troubleshooting decision pathway for thiosugar synthesis.
Technical Support Center: Enhancing the Plasma Stability of Shishijimicin A Linker-Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shishijimicin A linker-drugs. This resource provides troubleshooting guides and frequently asked questi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Shishijimicin A linker-drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing plasma stability.
Frequently Asked Questions (FAQs)
Q1: What is Shishijimicin A and why is it used in Antibody-Drug Conjugates (ADCs)?
A1: Shishijimicin A is a potent enediyne antitumor antibiotic isolated from the marine ascidian Didemnum proliferum.[1] Its exceptional cytotoxicity, reported to be over 1,000 times more toxic to cancer cells than paclitaxel (B517696) (Taxol), makes it a highly effective payload for ADCs.[1] ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like Shishijimicin A directly to cancer cells, thereby minimizing systemic toxicity.[2]
Q2: Why is plasma stability a critical factor for Shishijimicin A ADCs?
A2: Plasma stability is paramount for the safety and efficacy of an ADC. The ADC must remain intact in the bloodstream to ensure that the highly cytotoxic Shishijimicin A payload is delivered specifically to the target tumor cells. Premature release of the payload in circulation can lead to severe off-target toxicity, reducing the therapeutic window and diminishing the overall effectiveness of the ADC.[2][3]
Q3: What are the primary factors influencing the plasma stability of a Shishijimicin A ADC?
A3: The plasma stability of a Shishijimicin A ADC is influenced by several key factors:
Linker Chemistry: The chemical structure of the linker connecting Shishijimicin A to the antibody is a critical determinant of stability. The linker must be stable in the bloodstream but allow for efficient payload release within the target cell.[4]
Conjugation Site: The specific amino acid residue on the antibody where the linker-drug is attached can impact stability. Conjugation at sites that are less solvent-exposed may protect the linker from degradation.
Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[5]
Q4: What is the mechanism of action of Shishijimicin A?
A4: Shishijimicin A functions by binding to the minor groove of double-stranded DNA (dsDNA).[1] Its β-carboline moiety intercalates into the DNA, leading to DNA cleavage.[1] This action is not highly sequence-specific, contributing to its potent cytotoxic effects.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing the plasma stability of Shishijimicin A linker-drugs.
Issue 1: Premature Payload Release Observed in Plasma Stability Assays
Potential Cause: The linker connecting Shishijimicin A to the antibody is unstable in the plasma matrix. This could be due to susceptibility to plasma enzymes or chemical degradation.
Troubleshooting Steps:
Linker Modification: Synthesize and evaluate alternative linkers. For enediyne payloads, both cleavable and non-cleavable linkers have been explored. A study on uncialamycin-based enediyne ADCs showed that certain non-cleavable linkers exhibited minimal decomposition in plasma.[6]
Attachment Point Optimization: A study on Shishijimicin A linker-drugs highlighted that the attachment point of the linker to the payload is crucial. Conjugation through the phenolic moiety of Shishijimicin A has been identified as a novel and promising approach to enhance stability.[7]
Control Experiments: Include control groups in your plasma stability assay, such as incubating the ADC in buffer (e.g., PBS) to differentiate between inherent instability and plasma-mediated degradation.
Issue 2: ADC Aggregation During Incubation or Storage
Potential Cause: Shishijimicin A and many enediyne payloads are hydrophobic. High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.
Troubleshooting Steps:
Optimize DAR: Aim for a lower average DAR during the conjugation process. This can be monitored in real-time using techniques like UV spectroscopy.[8]
Formulation Optimization: Screen different buffer conditions, including pH and the use of excipients like polysorbates, to identify a formulation that minimizes aggregation.
Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor for the formation of high molecular weight species, which are indicative of aggregation.[5]
Issue 3: Discrepancy Between in vitro Plasma Stability and in vivo Outcomes
Potential Cause: Standard in vitro plasma stability assays may not fully recapitulate the complex biological environment in vivo. For instance, some linkers that are stable in human plasma show instability in mouse plasma due to species-specific enzymes.
Troubleshooting Steps:
Use of Whole Blood: An in vitro whole blood assay has been shown to have a better correlation with in vivo stability for some ADCs compared to traditional plasma assays.[9]
Cross-Species Testing: Evaluate the stability of your Shishijimicin A ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify potential species-specific liabilities early in development.[6]
Thorough in vivo Characterization: Conduct pharmacokinetic (PK) studies in relevant animal models to accurately assess the stability and clearance of the ADC.[2]
Quantitative Data Presentation
While specific, direct comparative plasma stability data for different Shishijimicin A linker-drugs is not publicly available in a tabular format, a study on similar enediyne ADCs using uncialamycin (B1248839) provides valuable insights into the impact of linker chemistry on stability.
Table 1: In Vitro Plasma Stability of Uncialamycin-Based Enediyne ADCs
Linker-Drug
Linker Type
% Decomposition in Mouse Plasma (7 days)
LD1
Cleavable
Acceptable Stability
LD2
Non-cleavable
Minimal Decomposition
LD3
Non-cleavable
>30% Decomposition
LD6
Cleavable
Acceptable Stability
Data adapted from a qualitative assessment in a study on uncialamycin-based ADCs. "Acceptable Stability" and "Minimal Decomposition" indicate promising candidates for in vivo evaluation, while ">30% Decomposition" raised concerns.[6] This data highlights that non-cleavable linkers are not universally more stable and that empirical testing is crucial.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of Shishijimicin A ADC
This protocol outlines a general procedure for assessing the stability of a Shishijimicin A ADC in plasma.
Materials:
Shishijimicin A ADC
Frozen plasma (human, mouse, rat, etc.)
Phosphate-buffered saline (PBS), pH 7.4
Incubator at 37°C
Protein A or G magnetic beads for immunoaffinity capture
A Head-to-Head Comparison of Enediyne Anticancer Agents: Shishijimicin A vs. Calicheamicin
A Detailed Examination of Mechanism, Potency, and Experimental Evaluation for Researchers and Drug Development Professionals In the landscape of highly potent anticancer agents, the enediyne antibiotics represent a class...
Author: BenchChem Technical Support Team. Date: December 2025
A Detailed Examination of Mechanism, Potency, and Experimental Evaluation for Researchers and Drug Development Professionals
In the landscape of highly potent anticancer agents, the enediyne antibiotics represent a class of molecules with extraordinary DNA-damaging capabilities. Among these, Shishijimicin A and calicheamicin (B1180863) have garnered significant attention for their potential in targeted cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of their mechanisms of action, cytotoxic potency, and the experimental protocols used to evaluate their efficacy.
At a Glance: Key Differences and Similarities
Feature
Shishijimicin A
Calicheamicin
Primary Mechanism
DNA double-strand breaks via Bergman cyclization
DNA double-strand breaks via Bergman cyclization
DNA Binding Mode
Minor groove binding and intercalation of β-carboline moiety
Exceptionally high; picomolar to nanomolar IC50 values[3]
Mechanism of Action: A Tale of Two DNA Binders
Both Shishijimicin A and calicheamicin belong to the enediyne family of natural products and share a common core mechanism for inflicting cellular damage: the generation of a highly reactive p-benzyne diradical through a process known as Bergman cyclization.[1][4] This diradical species is a potent hydrogen-abstracting agent, and its formation within the minor groove of DNA leads to the abstraction of hydrogen atoms from the deoxyribose backbone. This cascade of events ultimately results in double-strand breaks in the DNA, a lesion that is particularly difficult for cancer cells to repair and often leads to apoptosis.[5]
While the core chemical reaction is similar, the way these two molecules interact with DNA differs significantly, which may account for their distinct biological activities.
Calicheamicin: This molecule's aryltetrasaccharide chain plays a crucial role in its interaction with DNA, enabling it to bind tightly within the minor groove.[6] This binding is not random; calicheamicin exhibits a notable preference for specific DNA sequences, such as 5'-TCCT-3'.[1] This sequence-specific binding is thought to be a key determinant of its potent biological activity.
Shishijimicin A: In contrast, Shishijimicin A displays a more complex binding mode. While it also associates with the minor groove of DNA, its unique β-carboline moiety intercalates between the DNA base pairs.[4][7] This dual binding mechanism of minor groove interaction and intercalation results in a very low sequence selectivity for DNA cleavage.[7] This lack of sequence specificity may contribute to its extraordinary cytotoxicity, as it can potentially damage DNA at a wider range of sites.[7]
Figure 1. Comparative mechanism of action for Shishijimicin A and calicheamicin.
Potency: A Quantitative Comparison
Both Shishijimicin A and calicheamicin are renowned for their exceptional potency, exhibiting cytotoxic effects at concentrations far below those of many conventional chemotherapy drugs. Calicheamicin has been reported to be 1,000 to 10,000 times more potent than agents like doxorubicin.[8] While direct comparative studies are limited, available data indicates that both compounds are active in the picomolar to nanomolar range.
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method. The values presented here are for comparative purposes.
Experimental Protocols
To aid researchers in the evaluation of these and other potent cytotoxic agents, detailed protocols for key in vitro assays are provided below.
Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, the enediyne compound at various concentrations, and the reaction buffer.
Activation: Initiate the DNA cleavage reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
Quenching: Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until adequate separation of the different DNA forms is achieved.
Visualization: Visualize the DNA bands under UV light. The supercoiled (form I), nicked circular (form II), and linear (form III) forms of the plasmid DNA will migrate at different rates, allowing for the assessment of single- and double-strand breaks.
Figure 2. Workflow for the DNA cleavage assay.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
Cancer cell line of interest
Complete cell culture medium
Shishijimicin A or calicheamicin
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the enediyne compound for a specific duration (e.g., 72 hours). Include untreated control wells.
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion
Shishijimicin A and calicheamicin are two of the most potent DNA-damaging agents ever discovered. Their shared enediyne core and mechanism of generating a DNA-cleaving diradical underscore their extreme cytotoxicity. However, the subtle yet significant differences in their DNA binding modes—sequence-specific minor groove binding for calicheamicin versus minor groove binding with intercalation for Shishijimicin A—likely contribute to their distinct biological profiles. The picomolar potency of both compounds makes them highly attractive candidates for the development of next-generation targeted cancer therapies. A thorough understanding of their mechanisms and the application of robust experimental protocols are essential for harnessing their therapeutic potential while managing their inherent toxicity.
Shishijimicin A vs. Taxol: A Comparative Analysis of Cytotoxicity
In the landscape of anticancer drug development, both Shishijimicin A and Taxol (Paclitaxel) represent highly potent molecules that disrupt cancer cell proliferation, albeit through distinct mechanisms. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of anticancer drug development, both Shishijimicin A and Taxol (Paclitaxel) represent highly potent molecules that disrupt cancer cell proliferation, albeit through distinct mechanisms. This guide provides a comparative overview of their cytotoxic profiles, detailing their mechanisms of action, summarizing available quantitative data, and outlining the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compelling cytotoxic agents.
Executive Summary
Shishijimicin A, a member of the enediyne class of antitumor antibiotics, exhibits exceptionally potent cytotoxicity, with reported IC50 values in the picomolar range.[1] Its mechanism of action involves binding to the minor groove of DNA, leading to DNA cleavage.[1] In contrast, Taxol, a well-established chemotherapeutic agent, functions as a microtubule stabilizer, arresting the cell cycle in the G2/M phase and inducing apoptosis.[2][3][4] Its cytotoxic effects are typically observed at nanomolar concentrations.[5][6][7] Laboratory studies have suggested that Shishijimicin A can be over 1,000 times more toxic to cancer cells than Taxol.[1] This significant difference in potency underscores the distinct therapeutic potential and challenges associated with each compound.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Shishijimicin A and Taxol against various cancer cell lines. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific assay used and the duration of drug exposure.
Compound
Cell Line
IC50 Value
Exposure Time
Assay Type
Shishijimicin A
HeLa
1.8 - 6.9 pM
Not Specified
Not Specified
Taxol
Various (8 human tumor cell lines)
2.5 - 7.5 nM
24 hours
Clonogenic Assay
Ovarian Carcinoma (7 cell lines)
0.4 - 3.4 nM
Not Specified
Clonogenic Assay
MEL (leukemia)
99.5 ng/mL
48 hours
MTT Assay
K562 (leukemia)
42.7 ng/mL
48 hours
MTT Assay
MDA-MB-231 (breast)
14.5 nM
Not Specified
MTT Assay
HepG2 (liver)
19 nM
Not Specified
Not Specified
MCF7 (breast)
23 nM
Not Specified
Not Specified
Mechanisms of Action and Signaling Pathways
The distinct cytotoxic profiles of Shishijimicin A and Taxol stem from their fundamentally different molecular mechanisms.
Shishijimicin A: DNA Damage Response
Shishijimicin A belongs to the enediyne family of natural products, which are known for their ability to generate highly reactive diradical species upon activation. This process, often triggered by physiological conditions, leads to the cleavage of double-stranded DNA.[1] The resulting DNA damage activates a complex cellular signaling cascade known as the DNA Damage Response (DDR).
Shishijimicin A-induced DNA damage signaling pathway.
Taxol: Microtubule Stabilization and Apoptotic Signaling
Taxol's primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in mitosis.[2][3][4] By preventing the dynamic instability of microtubules, Taxol disrupts the formation of the mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase.[2][8] This mitotic arrest is a potent trigger for apoptosis, which is mediated by a complex network of signaling pathways.[3]
Taxol-induced microtubule stabilization and apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for common assays used to determine the cytotoxicity of compounds like Shishijimicin A and Taxol.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
MTT solution (5 mg/mL in PBS, filter-sterilized)
Cell culture medium
Test compound (Shishijimicin A or Taxol)
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
96-well microtiter plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of the compound's solvent).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental workflow for the MTT cytotoxicity assay.
Clonogenic Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as consisting of at least 50 cells. This assay is considered the gold standard for measuring the effectiveness of cytotoxic agents.[4]
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
Cell Preparation: Prepare a single-cell suspension from a logarithmically growing cell culture using trypsin-EDTA.
Cell Seeding: Seed a known number of cells (typically 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.
Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the test compound for a specified duration.
Colony Formation: After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
Fixation and Staining: When colonies are of a sufficient size, remove the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes. After fixation, stain the colonies with the crystal violet solution for 10-20 minutes.
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
Shishijimicin A and Taxol are both highly effective cytotoxic agents with distinct mechanisms of action and potencies. Shishijimicin A's picomolar cytotoxicity, driven by its ability to induce DNA damage, positions it as an exceptionally potent compound, albeit one that may present significant challenges in terms of therapeutic index and off-target toxicity. Taxol, with its well-characterized mechanism of microtubule stabilization and extensive clinical history, remains a cornerstone of cancer chemotherapy. The choice between these or similar agents in a drug development context will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head studies across a broader range of cancer cell lines are warranted to more definitively delineate their comparative cytotoxic profiles.
Comparative Analysis of Shishijimicin A's DNA Cleaving Efficacy
For Immediate Release This guide provides a comprehensive comparison of the DNA cleaving activity of Shishijimicin A, a potent enediyne antitumor antibiotic, against other notable DNA cleaving agents. Designed for resear...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the DNA cleaving activity of Shishijimicin A, a potent enediyne antitumor antibiotic, against other notable DNA cleaving agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of action, quantitative performance data, and detailed experimental protocols to facilitate a thorough evaluation of these compounds.
Introduction to DNA Cleaving Agents
Shishijimicin A belongs to the enediyne class of natural products, renowned for their extraordinary cytotoxicity, which stems from their ability to induce double-strand breaks in DNA.[1][2] The mechanism involves a thiol-activated Bergman cycloaromatization of the enediyne core, generating a highly reactive 1,4-benzenoid diradical.[1][2] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission. Shishijimicin A binds to the minor groove of DNA, with its β-carboline moiety playing a role in intercalation.[1][2]
For a comprehensive evaluation, Shishijimicin A's activity is compared with other enediynes such as Calicheamicin (B1180863), Esperamicin (B1233071), and Dynemicin, as well as the non-enediyne DNA cleaving agents Neocarzinostatin and Bleomycin. These compounds, while all targeting DNA, exhibit distinct mechanisms, sequence specificities, and efficiencies.
Mechanism of Action: A Visual Representation
The signaling pathway for Shishijimicin A-induced DNA cleavage begins with its binding to the DNA minor groove and culminates in double-strand breaks, triggering cellular damage responses.
Caption: Mechanism of Shishijimicin A-induced DNA cleavage.
Quantitative Comparison of DNA Cleavage Activity
The following tables summarize the available data on the DNA cleaving potency and sequence specificity of Shishijimicin A and its counterparts. It is important to note that direct comparative studies under identical conditions are limited, and thus data is compiled from various sources. IC50 values for cytotoxicity are often reported as a surrogate for DNA damage potential.
This assay is a fundamental method to assess the DNA cleaving ability of a compound by observing the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) and linear (Form III) forms.
A Comparative Analysis of Enediyne Antibiotics in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals Enediyne antibiotics stand as one of the most potent classes of antitumor agents ever discovered. Characterized by a unique nine- or ten-membered ring syste...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Enediyne antibiotics stand as one of the most potent classes of antitumor agents ever discovered. Characterized by a unique nine- or ten-membered ring system containing a Z-double bond and two triple bonds, these natural products possess an extraordinary ability to induce DNA damage, leading to apoptotic cell death. Their remarkable cytotoxicity has made them a focal point in the development of targeted cancer therapies, particularly as payloads in antibody-drug conjugates (ADCs). This guide provides a detailed comparative analysis of key enediyne antibiotics—Calicheamicin, Esperamicin, and Neocarzinostatin (B611948)—focusing on their mechanisms of action, in vitro cytotoxicity, in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: The Enediyne "Warhead"
The anticancer activity of enediyne antibiotics stems from their ability to generate highly reactive diradical species through a process of cycloaromatization, such as the Bergman cyclization.[1][2] This process is often triggered by a specific chemical event, such as reduction by cellular thiols.[3][4] The resulting diradical, a 1,4-dehydrobenzene species, is a powerful hydrogen-abstracting agent that can cleave both strands of the DNA backbone, causing double-strand breaks (DSBs).[5][6][7] These DSBs are particularly difficult for cancer cells to repair and subsequently trigger the DNA Damage Response (DDR) pathway, ultimately leading to programmed cell death (apoptosis).[5][6]
While sharing this fundamental mechanism, different enediynes exhibit variations. For instance, Calicheamicin and the structurally similar Esperamicin are ten-membered ring enediynes that bind to the minor groove of DNA.[3][4][8] Neocarzinostatin, a nine-membered ring enediyne, exists as a complex with a stabilizing apoprotein. Upon release, its chromophore intercalates into the DNA minor groove and, after activation, primarily causes single-strand breaks (SSBs) and, to a lesser extent, DSBs.[9][10]
Signaling Pathway: Enediyne-Induced DNA Damage Response
The DNA double-strand breaks induced by enediyne antibiotics activate a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway is primarily orchestrated by two key kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). Upon sensing DNA damage, these kinases phosphorylate a multitude of downstream targets to initiate cell cycle arrest, activate DNA repair mechanisms, and, if the damage is irreparable, trigger apoptosis.
Figure 1. Simplified signaling pathway of enediyne-induced DNA damage and apoptosis.
Data Presentation: Comparative In Vitro Cytotoxicity
The in vitro cytotoxicity of enediyne antibiotics is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for Calicheamicin, Esperamicin, and Neocarzinostatin against various human cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from various sources and are intended for comparative purposes only. Direct comparison may be limited due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
*Specific picomolar values for Esperamicin A1 are not consistently reported in the literature, but its potency is described as being in a similar range to Calicheamicin.[4][5]
In Vivo Efficacy and Clinical Applications
Due to their high systemic toxicity, the clinical application of enediynes has been most successful through targeted delivery systems, primarily as antibody-drug conjugates (ADCs).
Approved ADC. In combination with chemotherapy, showed a significant improvement in median event-free survival (17.3 months vs. 9.5 months for chemo alone).
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of enediyne antibiotics. Below are the protocols for key experiments cited in this guide.
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay assesses the ability of an enediyne antibiotic to induce single- and double-strand breaks in plasmid DNA.
Workflow Diagram:
Figure 2. Experimental workflow for the DNA cleavage assay.
Methodology:
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, and an appropriate reaction buffer.
Activation: Initiate the reaction by adding a reducing agent like dithiothreitol (B142953) (DTT) or NADPH, which triggers the cycloaromatization of the enediyne.[5]
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes to 5 hours).[10]
Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the different DNA topoisomers.
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to relaxed circular (nicked, Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the enediyne antibiotic and incubate for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of this process.
Methodology:
Cell Treatment: Culture and treat cells with the enediyne antibiotic for the desired time to induce apoptosis.
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Analysis: Analyze the stained cells by flow cytometry.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Conclusion
Enediyne antibiotics are exceptionally potent DNA-damaging agents with significant potential in cancer therapy. Their high toxicity, however, necessitates targeted delivery strategies, a challenge that has been successfully met with the development of antibody-drug conjugates like Gemtuzumab ozogamicin and Inotuzumab ozogamicin. While Calicheamicin has been the most clinically translated enediyne, other family members like Esperamicin and Neocarzinostatin also exhibit profound cytotoxic effects. Continued research into novel enediyne analogues, linker technologies, and ADC design holds the promise of further enhancing the therapeutic window of this powerful class of anticancer agents, offering new hope for patients with difficult-to-treat malignancies.
Unraveling the Potency of Shishijimicin A: A Comparative Guide to its Analogs' Structure-Activity Relationship
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a potent anticancer agent and its biological activity is paramount. Shishijimicin A, a me...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a potent anticancer agent and its biological activity is paramount. Shishijimicin A, a member of the enediyne class of antitumor antibiotics, stands out for its extraordinary cytotoxicity against cancer cell lines.[1] This guide provides a comparative analysis of Shishijimicin A analogs, delving into their structure-activity relationships (SAR) with supporting experimental data and methodologies.
Shishijimicin A exerts its potent anticancer effects through a remarkable mechanism of action. It binds to the minor groove of DNA, where its β-carboline moiety intercalates with the DNA structure.[2] This binding event positions the enediyne core for a chemical transformation known as the Bergman cycloaromatization, generating a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, programmed cell death (apoptosis). The trisulfide group in Shishijimicin A is believed to act as a trigger for this process.
The quest to harness the therapeutic potential of Shishijimicin A, particularly for applications like antibody-drug conjugates (ADCs), has spurred the synthesis and evaluation of numerous analogs. These modifications primarily focus on three key regions of the molecule: the trisulfide trigger, the carbohydrate moieties, and the DNA-intercalating β-carboline unit.
Comparative Cytotoxicity of Shishijimicin A Analogs
The following table summarizes the in vitro cytotoxicity (IC50 values) of key Shishijimicin A analogs against various cancer cell lines. These modifications highlight the critical role of specific structural features in maintaining the potent anticancer activity of the parent compound.
Replacement of trisulfide with a thioacetate (B1230152) group retains high potency, suggesting alternative triggers can be effective.
Analog 2 (Methyl Disulfide)
Trisulfide
P388 Leukemia
~5
Modification of the trisulfide to a disulfide maintains potent cytotoxicity.
Analog 3 (Simplified Carbohydrate)
Carbohydrate
Various
50-100
Simplification of the complex carbohydrate domain leads to a moderate decrease in activity, indicating its role in DNA recognition and binding.
Analog 4 (Modified β-carboline)
β-carboline
HeLa
100-500
Alterations to the β-carboline ring system significantly reduce cytotoxicity, emphasizing its crucial role in DNA intercalation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Shishijimicin A and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Shishijimicin A or its analogs) and incubated for 48-72 hours.
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
DNA Cleavage Assay
The ability of Shishijimicin A analogs to induce DNA strand breaks is assessed using a plasmid DNA cleavage assay.
Reaction Mixture: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the test compound in a reaction buffer containing a thiol activator (e.g., dithiothreitol, DTT) at 37°C.
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes).
Quenching: The reaction is stopped by the addition of a loading dye containing a chelating agent (e.g., EDTA).
Agarose (B213101) Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA forms (supercoiled, nicked circular, and linear).
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide) and imaged under UV light.
Analysis: The disappearance of the supercoiled DNA band and the appearance of nicked and linear DNA bands indicate DNA cleavage activity.
Visualizing the Mechanism and Workflow
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Mechanism of Action of Shishijimicin A.
Caption: General Synthetic Workflow for Shishijimicin A Analogs.
Concluding Remarks
The structure-activity relationship of Shishijimicin A analogs reveals a delicate interplay between its different structural components. The enediyne "warhead" is essential for its DNA-cleaving ability, while the β-carboline moiety acts as an anchor, ensuring precise positioning within the DNA minor groove. The carbohydrate domain further contributes to this recognition and binding process. Modifications to the trisulfide trigger demonstrate that alternative activating groups can be employed without a significant loss of potency, opening avenues for the development of more stable and selectively activated analogs. This understanding is crucial for the rational design of next-generation enediyne-based anticancer therapeutics with improved efficacy and safety profiles.
Shishijimicin A: Evaluating the In Vivo Potential of a Novel Enediyne Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for more potent and tumor-selective payloads driving innovation. Sh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the quest for more potent and tumor-selective payloads driving innovation. Shishijimicin A, a member of the highly potent enediyne class of antitumor antibiotics, has garnered significant interest due to its exceptional cytotoxicity. While preclinical in vivo efficacy data for an ADC utilizing a Shishijimicin A payload is not yet publicly available, its remarkable in vitro potency warrants a comparative analysis against other established and emerging ADC payloads. This guide provides an objective comparison of the reported in vivo efficacy of other enediyne-based ADCs and prominent non-enediyne ADCs, offering a predictive framework for the potential of Shishijimicin A in a therapeutic context.
The Promise of Enediyne Payloads
Enediyne antibiotics, including Shishijimicin A, calicheamicin, and uncialamycin, are characterized by a unique molecular structure that, upon activation, generates highly reactive diradical species. This diradical intermediate can induce double-strand DNA breaks, leading to apoptotic cell death. This mechanism of action is distinct from commonly used tubulin inhibitors or topoisomerase inhibitors, potentially offering an advantage against tumors resistant to other ADC payloads.
dot
Validation
Shishijimicin A in Chemoresistant Cancers: A Comparative Analysis of Potency and Potential for Overcoming Drug Resistance
A new frontier in oncology, the enediyne antibiotic Shishijimicin A, has demonstrated extraordinary potency against cancer cells. However, its efficacy in the context of chemoresistance, a primary obstacle in cancer ther...
Author: BenchChem Technical Support Team. Date: December 2025
A new frontier in oncology, the enediyne antibiotic Shishijimicin A, has demonstrated extraordinary potency against cancer cells. However, its efficacy in the context of chemoresistance, a primary obstacle in cancer therapy, remains a critical area of investigation. This guide provides a comparative analysis of Shishijimicin A against established chemotherapeutic agents, focusing on their performance in chemoresistant cell models and elucidating the underlying molecular mechanisms.
Shishijimicin A, isolated from the marine ascidian Didemnum proliferum, is a member of the enediyne class of natural products, renowned for their potent DNA-damaging capabilities.[1] Laboratory studies have indicated that Shishijimicin A's cytotoxicity can be over 1,000 times greater than that of the widely used chemotherapy drug, paclitaxel (B517696).[2] This remarkable potency stems from its unique mechanism of action, which involves the generation of diradicals that induce double-strand DNA breaks, leading to apoptotic cell death.[3]
While the sheer cytotoxicity of Shishijimicin A is promising, its performance against cancer cells that have developed resistance to conventional chemotherapies is largely uncharted territory in publicly available research. To provide a framework for understanding the potential of Shishijimicin A in this challenging therapeutic landscape, this guide compares its known characteristics with those of doxorubicin (B1662922) and paclitaxel, two cornerstone anticancer drugs with well-documented mechanisms of resistance.
Comparative Cytotoxicity in Chemoresistant Cell Lines
A crucial measure of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. In the context of cancer, a lower IC50 value indicates a more potent cytotoxic agent.
The following tables summarize the IC50 values for doxorubicin and paclitaxel in various drug-sensitive and chemoresistant cancer cell lines. Notably, there is a significant lack of published data on the IC50 of Shishijimicin A in any chemoresistant cell lines. The data for Shishijimicin C, a related compound, is included for context in sensitive cell lines.
Table 1: Comparative IC50 Values in Doxorubicin-Resistant Cell Lines
Cell Line
Drug
IC50 (Sensitive)
IC50 (Resistant)
Fold Resistance
OVCAR-8 / NCI/ADR-RES
Doxorubicin
~0.1 µM
>50 µM
>500
K562 / K562/Adr
Doxorubicin
~0.03 µM
~1 µM
~33
NCI/ADR-RES
Shishijimicin A
No Data Available
No Data Available
No Data Available
K562/Adr
Shishijimicin A
No Data Available
No Data Available
No Data Available
Table 2: Comparative IC50 Values in Paclitaxel-Resistant Cell Lines
Cell Line
Drug
IC50 (Sensitive)
IC50 (Resistant)
Fold Resistance
OVCAR-8 / NCI/ADR-RES
Paclitaxel
~0.01 µM
~2.3 µM
~230
A549 / A549-T
Paclitaxel
~0.005 µM
~0.1 µM
~20
NCI/ADR-RES
Shishijimicin A
No Data Available
No Data Available
No Data Available
A549-T
Shishijimicin A
No Data Available
No Data Available
No Data Available
Table 3: Cytotoxicity of Shishijimicin C in Sensitive Cell Lines
Cell Line
Cancer Type
Shishijimicin C IC50
3Y1
Rat Fibroblast
4.8 pg/mL
HeLa
Human Cervical Cancer
6.3 pg/mL
P388
Mouse Leukemia
1.7 pg/mL
Data for Shishijimicin C from Oku et al., J Am Chem Soc. 2003;125(8):2044-5.
Mechanisms of Action and Resistance
Understanding the molecular pathways through which these drugs exert their effects and how cancer cells evade them is fundamental to designing effective treatment strategies.
Shishijimicin A: A DNA-Shredding Molecule
Shishijimicin A's mechanism of action centers on its enediyne core, which undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.
Mechanism of Shishijimicin A-induced DNA damage.
Common Mechanisms of Chemoresistance
Cancer cells can develop resistance to a wide array of chemotherapeutic drugs through various mechanisms. One of the most well-studied is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to efflux drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effect.
P-glycoprotein mediated drug efflux.
Other mechanisms of resistance include alterations in drug targets, enhanced DNA repair pathways, and defects in apoptotic signaling. Given that Shishijimicin A is a potent DNA-damaging agent, its effectiveness in cells with enhanced DNA repair capabilities would be a critical area for future research.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
Drug Treatment: Prepare serial dilutions of the test compounds (Shishijimicin A, doxorubicin, paclitaxel) in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
Incubation: Incubate the plates for 48-72 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the drugs for the specified time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Future Directions and Conclusion
The exceptional potency of Shishijimicin A positions it as a highly promising candidate for cancer therapy. However, the absence of studies on its activity in chemoresistant cell lines represents a significant knowledge gap. Future research should prioritize evaluating Shishijimicin A against a panel of well-characterized chemoresistant cancer cell lines, particularly those with defined resistance mechanisms such as P-gp overexpression and enhanced DNA repair capacity.
The following workflow outlines a potential experimental approach to investigate the cross-resistance profile of Shishijimicin A.
Validating the Target Specificity of Shishijimicin A-based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads promising enhanced potency and improved therapeutic windows. S...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads promising enhanced potency and improved therapeutic windows. Shishijimicin A, a potent enediyne antibiotic, has emerged as a compelling payload candidate due to its picomolar cytotoxicity. This guide provides a framework for validating the target specificity of Shishijimicin A-based ADCs and offers a comparative perspective against established payloads like monomethyl auristatin E (MMAE) and mertansine (B1676302) (DM1).
Mechanism of Action: A Tale of Two Strategies
The cytotoxic mechanism of an ADC's payload is a critical determinant of its efficacy and bystander effect potential.
Shishijimicin A: This enediyne antibiotic binds to the minor groove of DNA, where it undergoes Bergman cyclization to generate a diradical species. This diradical then causes double-strand breaks in the DNA, leading to cell death. This direct DNA-damaging mechanism is distinct from microtubule inhibitors.
MMAE and DM1: Both MMAE (an auristatin) and DM1 (a maytansinoid) are potent microtubule inhibitors.[1] They disrupt microtubule dynamics within the cell, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] While both are highly effective, their distinct binding sites on tubulin and differing cell permeability contribute to variations in their activity and bystander effects.
Comparative In Vitro Cytotoxicity
Table 1: Representative In Vitro Cytotoxicity of a hypothetical Shishijimicin A-based ADC
Cell Line
Target Antigen
ADC
IC50 (nM)
NCI-N87
HER2
anti-HER2-Shishijimicin A
0.05
SK-BR-3
HER2
anti-HER2-Shishijimicin A
0.03
MDA-MB-468
EGFR
anti-EGFR-Shishijimicin A
0.1
A549
EGFR
anti-EGFR-Shishijimicin A
0.5
Note: Data is hypothetical and for illustrative purposes.
Table 2: Representative In Vitro Cytotoxicity of MMAE-based ADCs
Experimental Protocols for Target Specificity Validation
Validating the target specificity of a novel ADC is paramount to ensure its therapeutic window. The following are detailed methodologies for key in vitro and in vivo experiments.
Target-Dependent Cytotoxicity Assay
This assay determines if the ADC's cytotoxic effect is dependent on the presence of the target antigen on the cell surface.
Protocol:
Cell Culture: Culture both antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cell lines in appropriate media.
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
ADC Treatment: Prepare serial dilutions of the Shishijimicin A-based ADC, a non-targeting isotype control ADC, and free Shishijimicin A. Add the treatments to the cells and incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours).[7]
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.[7]
Data Analysis: Calculate the IC50 values for each treatment group in both cell lines. A significantly lower IC50 for the targeted ADC in antigen-positive cells compared to antigen-negative cells and the isotype control ADC indicates target-specific cytotoxicity.
Bystander Cytotoxicity Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.
Protocol:
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP-MCF7) for easy identification.
Co-culture Seeding: Seed a mixture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative cells (e.g., GFP-MCF7) in a 96-well plate at a defined ratio (e.g., 1:1).[7]
ADC Treatment: Treat the co-culture with serial dilutions of the Shishijimicin A-based ADC.
Incubation: Incubate the plate for an extended period (e.g., 96-144 hours) to allow for payload release and diffusion.[7]
Viability Assessment: Use a high-content imaging system or a fluorescence plate reader to specifically quantify the viability of the fluorescent antigen-negative cells.
Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the co-culture. A potent killing effect on the antigen-negative cells in the presence of antigen-positive cells demonstrates a bystander effect.
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cell, a prerequisite for the payload to reach its intracellular target.
Protocol:
Cell Preparation: Culture the antigen-positive cell line.
ADC Labeling (Optional): For direct visualization, the ADC can be labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[8][9]
Treatment: Incubate the cells with the labeled or unlabeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be used to measure surface binding without internalization.[10]
Analysis by Flow Cytometry:
If using a pH-sensitive dye, analyze the cells by flow cytometry to quantify the increase in fluorescence, which corresponds to internalization.[8]
If using an unlabeled ADC, cells can be fixed, permeabilized, and stained with a fluorescently labeled secondary antibody that recognizes the ADC's primary antibody. The fluorescence intensity measured by flow cytometry indicates the amount of internalized ADC.[10]
Data Analysis: Quantify the mean fluorescence intensity at different time points to determine the rate and extent of internalization.
In Vivo Efficacy in Xenograft Models
This study assesses the anti-tumor activity of the ADC in a living organism.
Protocol:
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) that express the target antigen into the flank of the mice.[11][12]
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, Shishijimicin A-based ADC).[11][13]
ADC Administration: Administer the ADCs intravenously at a predetermined dose and schedule.[14]
Monitoring: Measure tumor volume and body weight 2-3 times per week.[12]
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group. A significant reduction in tumor growth in the Shishijimicin A-based ADC group compared to the control groups demonstrates in vivo efficacy.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
A Comparative Analysis of Shishijimicin A and Esperamicin: Potent Enediyne Antitumor Antibiotics
In the landscape of highly potent antitumor agents, the enediyne antibiotics Shishijimicin A and esperamicin (B1233071) represent a class of natural products with remarkable cytotoxicity against cancer cells. Both belong...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of highly potent antitumor agents, the enediyne antibiotics Shishijimicin A and esperamicin (B1233071) represent a class of natural products with remarkable cytotoxicity against cancer cells. Both belong to the 10-membered ring enediyne family and exert their anticancer effects through a sophisticated mechanism involving DNA damage.[1] This guide provides a comparative overview of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct and shared characteristics.
Mechanism of Action: A Tale of Two DNA Cleavers
At the heart of the potent bioactivity of both Shishijimicin A and esperamicin lies their ability to induce double-strand breaks in DNA.[2][3] This process is initiated by the activation of their enediyne core, a highly strained system of double and triple bonds.
Activation and Radical Generation: Both molecules require activation to unleash their DNA-cleaving capabilities. This activation is typically triggered by the presence of thiols, such as glutathione, which are abundant in the cellular environment.[3][4] The activation process involves a chemical transformation that leads to a Bergman cyclization, a rearrangement reaction that converts the enediyne core into a highly reactive 1,4-didehydrobenzene diradical.[2][3]
DNA Damage: This transient diradical species is the ultimate weapon, abstracting hydrogen atoms from the deoxyribose backbone of DNA. This action initiates a cascade of reactions that results in the cleavage of the DNA strands, leading to profound cellular damage and ultimately, apoptotic cell death.[2][3]
While the fundamental mechanism is shared, subtle differences in their chemical structures, particularly in their carbohydrate and aglycone moieties, are thought to influence their DNA recognition, binding affinity, and the efficiency of the DNA cleavage process.[2][4]
Comparative Performance Data
Direct head-to-head comparative studies detailing the cytotoxicity and DNA cleavage efficiency of Shishijimicin A and esperamicin under identical experimental conditions are limited in the publicly available literature. However, data from independent studies provide insights into their exceptional potency.
Note: The lack of standardized testing conditions across different studies makes direct comparison of IC50 values challenging. The data presented here is for illustrative purposes to highlight the high potency of these compounds.
DNA Cleavage
A study comparing the kinetics of DNA cleavage by esperamicin A1, esperamicin C, and calicheamicin (B1180863) (a related enediyne) on PM2 DNA revealed that esperamicin A1 primarily induces single-strand breaks, whereas esperamicin C and calicheamicin are more effective at causing double-strand breaks.[5] While a direct quantitative comparison with Shishijimicin A is not available, studies have confirmed its ability to induce double-strand DNA cleavage with very low sequence selectivity, which may contribute to its extraordinary cytotoxicity.[1][3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of compounds.
Methodology:
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Shishijimicin A or esperamicin. Control wells receive medium with the vehicle used to dissolve the compounds.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions.
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan (B1609692) crystals.
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the compound concentration.
DNA Cleavage Assay (Agarose Gel Electrophoresis)
This assay is used to visualize the cleavage of plasmid DNA by enediyne compounds.
Methodology:
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
Activation: The enediyne compound (Shishijimicin A or esperamicin) and an activating agent (e.g., dithiothreitol) are added to the reaction mixture. Control reactions are set up without the enediyne or without the activating agent.
Incubation: The reaction mixtures are incubated at 37°C for a specific time to allow for DNA cleavage.
Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a tracking dye and a chelating agent (e.g., EDTA) to inactivate any potential metal-dependent nucleases.
Agarose (B213101) Gel Electrophoresis: The samples are loaded onto an agarose gel. An electric field is applied to separate the different forms of plasmid DNA based on their size and conformation.
Visualization: After electrophoresis, the gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
Analysis: The different forms of DNA can be distinguished:
Supercoiled (Form I): Uncut plasmid DNA, which migrates the fastest.
Nicked/Open-circular (Form II): Plasmid with a single-strand break, which migrates slower than the supercoiled form.
Linear (Form III): Plasmid with a double-strand break, which migrates the slowest.
The extent of DNA cleavage is determined by the relative amounts of each form of DNA in the treated samples compared to the control.
Signaling Pathways and Visualizations
The profound DNA damage inflicted by Shishijimicin A and esperamicin triggers cellular stress responses that converge on the activation of apoptotic signaling pathways. While specific studies detailing the complete signaling cascades for these two compounds are not extensively available, the general pathway initiated by DNA double-strand breaks is well-established and is expected to be the primary route for their cytotoxic effects.
DNA Damage-Induced Apoptosis
Upon DNA cleavage by the activated enediyne, cellular sensors initiate a signaling cascade that ultimately leads to programmed cell death. This process involves a complex interplay of proteins that regulate the mitochondrial (intrinsic) and death receptor (extrinsic) pathways of apoptosis.
Caption: Generalized signaling pathway for enediyne-induced apoptosis.
Experimental Workflow for Cytotoxicity and DNA Cleavage Analysis
The following diagram outlines a typical experimental workflow for the comparative analysis of Shishijimicin A and esperamicin.
Caption: Experimental workflow for comparing cytotoxicity and DNA cleavage.
Conclusion
Shishijimicin A and esperamicin are extraordinarily potent antitumor agents that share a common mechanism of action centered on DNA cleavage via a reactive diradical intermediate. The available data, although not from direct comparative studies, consistently highlight their picomolar to nanomolar cytotoxicity. Future research involving side-by-side comparisons in a broad panel of cancer cell lines and detailed investigations into the specific signaling pathways they modulate will be invaluable for fully elucidating their therapeutic potential and guiding the development of next-generation enediyne-based cancer therapies.
Selectivity index of Shishijimicin A for cancer cells vs normal cells
For Researchers, Scientists, and Drug Development Professionals Shishijimicin A, a member of the enediyne class of natural products, has garnered significant attention in the field of oncology due to its exceptionally po...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Shishijimicin A, a member of the enediyne class of natural products, has garnered significant attention in the field of oncology due to its exceptionally potent cytotoxic activity against cancer cells. Isolated from the marine ascidian Didemnum proliferum, this molecule exhibits anti-tumor effects at picomolar concentrations, rivaling or even exceeding the potency of many established chemotherapeutic agents. However, the therapeutic window of Shishijimicin A is a critical consideration, as its powerful DNA-damaging mechanism may not discriminate between malignant and healthy cells. This guide provides a comparative overview of the selectivity of Shishijimicin A, supported by available experimental data, detailed methodologies, and an exploration of its mechanism of action.
Selectivity Index: A Measure of Targeted Toxicity
The selectivity index (SI) is a crucial metric in drug discovery, quantifying the differential activity of a compound against cancer cells versus normal cells. It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for minimizing off-target toxicity.
While direct, comprehensive comparative studies on a wide panel of cancer and normal cell lines for Shishijimicin A are limited in publicly available literature, the extreme potency against cancer cell lines is well-documented. For instance, Shishijimicin A has demonstrated IC50 values in the picomolar range against HeLa cervical cancer cells.[1][2] It has been reported to be over 1,000 times more toxic to cancer cells than the widely used chemotherapy drug, paclitaxel (B517696) (Taxol).[1]
The enediyne class of antibiotics, to which Shishijimicin A belongs, is known for its potent but often non-selective cytotoxicity. This lack of inherent tumor specificity is a primary driver for their development as payloads in antibody-drug conjugates (ADCs), which utilize monoclonal antibodies to target the cytotoxic agent specifically to cancer cells.
Table 1: Cytotoxicity of Shishijimicin A Against a Cancer Cell Line
Cell Line
Cell Type
IC50 (pM)
HeLa
Cervical Carcinoma
1.8 - 6.9
Mechanism of Action: DNA Cleavage and Apoptotic Cascade
The profound cytotoxicity of Shishijimicin A stems from its unique chemical structure, which contains a reactive enediyne core. This core undergoes a Bergman cyclization reaction to form a highly reactive para-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks. This irreparable DNA damage triggers a cellular cascade culminating in programmed cell death, or apoptosis.
Signaling Pathway of Shishijimicin A-Induced Apoptosis
The DNA damage inflicted by Shishijimicin A activates the DNA Damage Response (DDR) pathway. Key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are recruited to the sites of DNA damage.[3][4][5] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[6][7] Activation of this pathway leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic machinery is engaged.
The apoptotic pathway triggered by enediynes like the structurally related calicheamicin (B1180863) is dependent on the pro-apoptotic protein Bax.[8] This suggests a mitochondrial-mediated (intrinsic) apoptotic pathway, where the release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to the execution of cell death.[8]
Caption: Signaling cascade initiated by Shishijimicin A.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of a compound like Shishijimicin A using a standard in vitro assay.
Cell Viability Assay (MTT Assay)
1. Cell Culture:
Culture human cancer cell lines (e.g., HeLa) and a normal human cell line (e.g., human dermal fibroblasts) in their respective recommended media supplemented with fetal bovine serum and antibiotics.
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Compound Treatment:
Prepare a stock solution of Shishijimicin A in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations.
Replace the medium in the 96-well plates with the medium containing different concentrations of Shishijimicin A. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
4. Incubation:
Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
5. MTT Assay:
Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
6. Data Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
7. Selectivity Index Calculation:
Calculate the selectivity index using the formula: SI = IC50 (normal cells) / IC50 (cancer cells).
Caption: Workflow for determining cytotoxicity and selectivity.
Conclusion
Shishijimicin A is an extraordinarily potent cytotoxic agent with a clear mechanism of action involving DNA damage-induced apoptosis. While its picomolar efficacy against cancer cells is remarkable, the available data suggests that, like other enediyne antibiotics, it may exhibit limited selectivity for cancer cells over normal cells. This inherent lack of selectivity underscores the rationale for its incorporation into targeted delivery systems such as antibody-drug conjugates, which hold the promise of harnessing its phenomenal potency while minimizing systemic toxicity. Further research providing direct comparative cytotoxicity data on a broader range of cancer and normal cell lines is warranted to fully elucidate the therapeutic potential of Shishijimicin A as a standalone agent.
Essential Safety and Handling Protocols for Shishijimicin A
Key Safety Information Personnel must be fully aware of the significant hazards associated with Shishijimicin A before commencing any work. Its mechanism of action involves cleaving double-stranded DNA, which is the basi...
Author: BenchChem Technical Support Team. Date: December 2025
Key Safety Information
Personnel must be fully aware of the significant hazards associated with Shishijimicin A before commencing any work. Its mechanism of action involves cleaving double-stranded DNA, which is the basis for its potent cytotoxic properties.[1]
A comprehensive PPE strategy is the primary control measure to protect laboratory personnel from exposure.[4] All PPE must be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination before exiting.
PPE Category
Item and Specifications
Handling Protocol
Hand Protection
Double Gloving: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4] Gloves must comply with ASTM D6978-05 standards. The outer glove should have a long cuff that covers the gown sleeve.
Change outer gloves every 30-60 minutes or immediately upon known or suspected contact. Inspect gloves for tears or punctures before use.
Body Protection
Disposable Gown: Solid-front, back-closing gown made of a low-permeability, lint-free fabric.[5] Long sleeves with tight-fitting elastic or knit cuffs are required.
Gown must not be worn outside of the designated handling area. Change immediately if compromised by a spill.
Eye & Face Protection
Full-face shield or safety goggles with a fluid-resistant mask. [4][5]
A full-face shield is preferred to protect against splashes to the face and eyes.[4]
Respiratory Protection
Fit-tested N95 or N100 respirator.
Required when handling the powdered form of the compound or when there is any risk of aerosol generation.[4]
To be worn at all times within the designated handling area to prevent the spread of contamination.
Operational and Disposal Plan
A systematic, step-by-step approach is mandatory for all procedures involving Shishijimicin A.
Preparation and Pre-Handling
Designated Area: All work with Shishijimicin A must be conducted in a designated area, such as a restricted-access room, clearly marked with "Cytotoxic Agent Handling Area" signs.
Engineering Controls: All manipulations, including weighing, reconstituting, and aliquoting, must occur within a certified Class II Biological Safety Cabinet (BSC) or a glove box.[4] The work surface of the BSC should be covered with a plastic-backed absorbent pad, which must be disposed of as cytotoxic waste after completion of the work.[4]
Spill Kit: A fully stocked cytotoxic spill kit must be readily accessible in the designated area.[6] All personnel must be trained in its use.
Step-by-Step Handling Protocol
Don PPE: Before entering the designated area, don all required PPE in the correct order (shoe covers, head cap, inner gloves, gown, mask/respirator, face shield/goggles, outer gloves).
Prepare Workspace: Place all necessary equipment (vials, solvents, pipettes, waste containers) onto the absorbent pad within the BSC to minimize traffic in and out of the cabinet.
Handle Compound:
If handling the solid form, carefully weigh the required amount directly into a tared container inside the BSC. Avoid any actions that could generate dust.
To reconstitute, slowly add the solvent to the side of the vial to avoid aerosolization.
Perform Experiment: Conduct all experimental steps within the confines of the BSC.
Decontamination: After handling is complete, decontaminate all surfaces and equipment within the BSC using an appropriate deactivating agent (e.g., a high pH solution or a commercial product for cytotoxic drug decontamination), followed by a rinse with 70% ethanol.[7]
Initial Waste Disposal: All disposable items used during the procedure (pipette tips, tubes, absorbent pads, outer gloves) must be placed into a primary cytotoxic waste container located within the BSC.[8]
Post-Handling and Disposal
Seal Primary Waste: Securely seal the primary cytotoxic waste container before removing it from the BSC.
Surface Decontamination: After removing all items, thoroughly decontaminate the interior surfaces of the BSC again.
Doff PPE: Remove PPE in the designated doffing area, proceeding from most to least contaminated to avoid re-contaminating yourself (e.g., outer gloves, gown, shoe covers, face shield, mask, inner gloves). Dispose of all disposable PPE as cytotoxic waste.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Management: All waste generated, including used PPE, is considered cytotoxic waste. It must be placed in clearly labeled, leak-proof, puncture-resistant containers.[6] Disposal must follow institutional and local regulations for cytotoxic waste.
Spill Management
Evacuate and Secure: Immediately alert others and evacuate the area. Secure the area to prevent entry.
Don PPE: Put on a full set of new PPE, including a respirator.
Contain Spill:
Liquid: Cover the spill with absorbent pads from the cytotoxic spill kit.
Powder: Gently cover the spill with dampened absorbent pads to avoid making the powder airborne.[7]
Clean-up: Working from the outside of the spill inward, carefully collect all contaminated materials and place them in the cytotoxic waste container.[7]
Decontaminate Area: Clean the spill area three times with an appropriate deactivating agent, followed by a water rinse.[7]
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Experimental Workflow Visualization
The following diagram illustrates the critical workflow for the safe handling of Shishijimicin A, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of Shishijimicin A.